Product packaging for 2-Bromo-4-fluoro-1-naphthaldehyde(Cat. No.:CAS No. 925442-88-2)

2-Bromo-4-fluoro-1-naphthaldehyde

Cat. No.: B2417527
CAS No.: 925442-88-2
M. Wt: 253.07
InChI Key: RMBKUEIUVUVJNB-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-naphthaldehyde (CAS 925442-88-2) is a halogenated naphthalene derivative of interest in advanced organic synthesis and materials science research. This compound, with the molecular formula C 11 H 6 BrFO and a molecular weight of 253.07 g/mol, serves as a versatile multifunctional building block . The presence of both a reactive aldehyde group and bromo-fluoro substituents on the naphthalene ring system allows for sequential and selective functionalization, making it a valuable precursor in the development of complex organic structures. In research settings, this compound is primarily utilized as a key synthetic intermediate. It is engineered for the construction of specialized ligands, functionalized materials, and pharmacologically relevant molecules. The aldehyde group is amenable to condensation and nucleophilic addition reactions, while the halogen atoms enable metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create extended π-conjugated systems . These properties make it particularly useful for researchers in the fields of medicinal chemistry and materials science, where it can contribute to the development of novel compounds with specific electronic or optical characteristics. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet. The compound is associated with specific hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrFO B2417527 2-Bromo-4-fluoro-1-naphthaldehyde CAS No. 925442-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO/c12-10-5-11(13)8-4-2-1-3-7(8)9(10)6-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBKUEIUVUVJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-4-fluoro-1-naphthaldehyde is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structure, featuring a fluorinated and brominated naphthalene core with a reactive aldehyde group, makes it a versatile building block for constructing complex molecular architectures. The strategic placement of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, making the synthesis of such intermediates a critical area of research.[1][2] This guide provides an in-depth overview of a common synthetic route to this compound, complete with experimental protocols and quantitative data.

Core Synthesis Pathway

The most prevalent method for the synthesis of this compound involves the direct electrophilic bromination of 4-fluoro-1-naphthaldehyde. This reaction leverages a potent brominating agent to install a bromine atom at the C2 position of the naphthalene ring, which is activated by the existing substituents.

Synthesis_Pathway Start 4-Fluoro-1-naphthaldehyde Reagents 5,5-Dibromohydantoin Trifluoroacetic Acid / H₂SO₄ Start->Reagents Product This compound Reagents->Product

Caption: Electrophilic bromination of 4-fluoro-1-naphthaldehyde.

Experimental Protocol

The following protocol is adapted from a documented large-scale synthesis procedure.[3] It details the bromination of 4-fluoro-1-naphthaldehyde using 5,5-dibromohydantoin in a mixed acid solvent system.

Materials and Equipment:

  • Reactants: 4-fluoro-1-naphthaldehyde, 5,5-dibromohydantoin

  • Solvents: Trifluoroacetic acid, Sulfuric acid (H₂SO₄), n-hexane

  • Work-up Reagents: Ice water, Saturated sodium bicarbonate solution, Saturated sodium chloride solution

  • Equipment: Autoclave or a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel; separatory funnel; rotary evaporator; oil pump for vacuum distillation.

Procedure:

  • Reaction Setup: In a 100-liter autoclave or appropriately sized reaction vessel equipped with a mechanical stirrer, add a mixed solvent of trifluoroacetic acid and sulfuric acid in a 5:1 volume ratio (e.g., 50 liters total).[3]

  • Charging Reactant: Cool the solvent mixture to 0°C. To this, add 4-fluoro-1-naphthaldehyde (e.g., 6.24 kg, 25 mol).[3]

  • Bromination (Step 1): Raise the temperature of the mixture to 50°C while stirring. Gradually add solid 5,5-dibromohydantoin (e.g., 7.15 kg, 25 mol) from a feed port. After the addition is complete, seal the vessel and maintain the reaction at 50°C for 8 hours.[3]

  • Bromination (Step 2): After 8 hours, add a second portion of 5,5-dibromohydantoin (e.g., 7.15 kg, 50 mmol) and continue to stir the mixture at 50°C for an additional 48 hours.[3]

  • Reaction Quenching: Once the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the mixture to room temperature. Slowly and carefully pour the reaction liquid into a large volume of ice water (e.g., 500 liters) to precipitate the product and quench the acid.[3]

  • Extraction: Extract the aqueous phase with n-hexane (e.g., 3 x 50 L). Combine the organic layers.[3]

  • Washing: Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (e.g., 10 L) to neutralize any remaining acid, followed by a saturated sodium chloride solution (10 L).[3]

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator to remove the n-hexane. This yields the crude product.[4]

  • Purification: Purify the crude product by vacuum distillation using an oil pump to obtain the final this compound as a colorless viscous liquid.[3]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Compound Name4-Fluoro-1-naphthaldehyde (Starting Material)This compound (Product)
CAS Number 172033-73-7[5]925442-88-2[6]
Molecular Formula C₁₁H₇FO[5]C₁₁H₆BrFO
Molecular Weight 174.17 g/mol [5]253.07 g/mol
Physical State Powder[5]Colorless Viscous Liquid[3]
Melting Point 79-81 °C[5]Not Available
Reported Yield N/A85%[3]

Logical Workflow for Synthesis and Purification

The overall process can be visualized as a sequential workflow from initial reaction to final product isolation.

Workflow A Reaction Setup (Solvent Cooling, Add Reactant) B Electrophilic Bromination (Staged addition of Brominating Agent at 50°C) A->B C Reaction Quenching (Pour into Ice Water) B->C D Liquid-Liquid Extraction (with n-Hexane) C->D E Washing of Organic Phase (NaHCO₃ and Brine) D->E F Drying and Concentration (Rotary Evaporation) E->F G Final Purification (Vacuum Distillation) F->G H Pure Product G->H

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Bromo-4-fluoro-1-naphthaldehyde is limited. This guide provides available information and supplements it with data from structurally similar compounds and established principles of organic chemistry to offer a comprehensive overview for research and development purposes.

Introduction

This compound is a halogenated aromatic aldehyde built upon a naphthalene scaffold. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates. The presence of bromine and fluorine atoms, along with the aldehyde functional group, offers multiple reaction sites for further molecular elaboration, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the halogen atoms can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported. However, its fundamental properties can be cataloged and compared with those of structurally related naphthaldehydes to provide valuable context and estimation.

PropertyThis compound1-Bromo-2-naphthaldehyde4-Bromo-1-naphthaldehyde4-Fluoro-1-naphthaldehyde
CAS Number 925442-88-2[1]3378-82-3[2]50672-84-9[3][4]172033-73-7[5][6]
Molecular Formula C₁₁H₆BrFO[1]C₁₁H₇BrO[2]C₁₁H₇BrO[3][4]C₁₁H₇FO[5][6]
Molecular Weight 253.07 g/mol [1]235.08 g/mol [2]235.09 g/mol [4][7]174.17 g/mol [6]
Melting Point Not Reported118 °C[2][8]250 °C[4][7]79-81 °C[6][9]
Boiling Point Not Reported347 °C[2][8]359.4 °C (Predicted)[4]260-263 °C[10]
Appearance Not ReportedLight yellow solid[2]Not ReportedWhite crystalline solid[10]

Proposed Synthesis Pathway

G cluster_0 Step 1: Formylation cluster_1 Step 2: Bromination 1_Fluoronaphthalene 1_Fluoronaphthalene 4_Fluoro_1_naphthaldehyde 4_Fluoro_1_naphthaldehyde 1_Fluoronaphthalene->4_Fluoro_1_naphthaldehyde Vilsmeier-Haack Reaction Reagents1 POCl3, DMF 4_Fluoro_1_naphthaldehyde_2 4-Fluoro-1-naphthaldehyde 2_Bromo_4_fluoro_1_naphthaldehyde 2_Bromo_4_fluoro_1_naphthaldehyde 4_Fluoro_1_naphthaldehyde_2->2_Bromo_4_fluoro_1_naphthaldehyde Electrophilic Aromatic Substitution Reagents2 NBS, H2SO4

Caption: Proposed synthesis of this compound.

Experimental Protocols

General Synthetic Protocol (Hypothetical)

The following is a generalized protocol for the synthesis of a substituted naphthaldehyde, which could be adapted for this compound.

  • Formylation of 1-Fluoronaphthalene (Vilsmeier-Haack Reaction):

    • To a cooled (0 °C) solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃) is added dropwise with stirring.

    • The resulting Vilsmeier reagent is then treated with a solution of 1-fluoronaphthalene in the same solvent.

    • The reaction mixture is stirred at room temperature or heated to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by pouring it into ice-water and neutralized with a base (e.g., sodium bicarbonate).

    • The product, 4-fluoro-1-naphthaldehyde, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

    • Purification is achieved by column chromatography or recrystallization.

  • Bromination of 4-Fluoro-1-naphthaldehyde:

    • 4-Fluoro-1-naphthaldehyde is dissolved in a suitable solvent, such as a mixture of sulfuric acid and acetic acid.

    • N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature.

    • The reaction is stirred until completion (monitored by TLC or GC-MS).

    • The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration.

    • The crude product is washed with water and a suitable solvent to remove impurities.

    • Further purification can be achieved by recrystallization or column chromatography to yield this compound.

General Characterization Workflow

The structural confirmation of the synthesized this compound would involve a series of analytical techniques.

G Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (1H, 13C, 19F) TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR Elemental_Analysis Elemental Analysis (Elemental Composition) IR->Elemental_Analysis Structure_Confirmation Structure Confirmed Elemental_Analysis->Structure_Confirmation

Caption: General workflow for the characterization of this compound.

Spectroscopic and Analytical Data (Predicted)

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10.0 ppm). The coupling patterns of the aromatic protons would be complex due to splitting by each other and by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the naphthalene ring carbons (typically 110-140 ppm), with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The aldehyde carbonyl carbon will appear at a downfield chemical shift (around 190 ppm).

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, providing a clear indication of the single fluorine environment.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1685-1710 cm⁻¹ for aromatic aldehydes.[11][12] Characteristic C-H stretching bands for the aldehyde proton are expected around 2720 and 2820 cm⁻¹.[11] Aromatic C-H and C=C stretching vibrations will also be present.[13]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[14][15] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), bromine, and other fragments from the naphthalene ring.

Reactivity and Potential Applications

This compound is expected to undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

  • Aldehyde Group Reactions: The aldehyde functionality can participate in nucleophilic addition, condensation (e.g., Knoevenagel, Wittig), oxidation to a carboxylic acid, and reduction to an alcohol.

  • Aromatic Halogen Reactions: The bromine atom can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents. The fluorine atom is generally less reactive in these coupling reactions but can influence the reactivity of the naphthalene ring and the properties of the final product.

The unique combination of functional groups suggests that this compound could be a key precursor in the development of:

  • Pharmaceuticals: As a building block for the synthesis of novel drug candidates. The naphthalene core is present in various bioactive molecules, and the bromo and fluoro substituents can be used to modulate pharmacological properties.

  • Agrochemicals: For the development of new pesticides and herbicides.

  • Organic Materials: As a monomer or intermediate for the synthesis of functional polymers, dyes, and organic electronic materials.

Conclusion

While detailed experimental data on this compound is currently scarce in the public domain, its chemical structure suggests significant potential as a versatile building block in various fields of chemical research and development. This guide provides a foundational understanding of its likely properties, potential synthetic routes, and characterization methods based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate the chemical and physical properties of this promising compound.

References

Spectroscopic Profile of 2-Bromo-4-fluoro-1-naphthaldehyde: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-4-fluoro-1-naphthaldehyde. These predictions are derived from the analysis of structurally related molecules, including 4-fluoro-1-naphthaldehyde and other substituted aromatic aldehydes.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.3s-H-C(1') (aldehyde)
~9.2d~8.5H-8
~8.2s-H-3
~8.0d~8.5H-5
~7.8t~7.5H-6
~7.6t~7.5H-7

Note: The chemical shifts are estimations and the actual values may vary. The assignments are based on the expected electronic environment of the protons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~192C=O (aldehyde)
~160 (d, ¹JCF ≈ 250 Hz)C-4
~138C-8a
~135C-1
~132C-5
~130C-7
~128C-4a
~127C-6
~125 (d, ²JCF ≈ 25 Hz)C-3
~120 (d, ²JCF ≈ 25 Hz)C-2
~115 (d, ³JCF ≈ 5 Hz)C-8

Note: The chemical shifts are estimations. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2850, ~2750MediumAldehyde C-H stretch (Fermi resonance)
~1700StrongC=O stretch (aldehyde)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
~830StrongC-H out-of-plane bend
~760StrongC-Br stretch
Predicted Mass Spectrometry Data (EI-MS)
m/zRelative Intensity (%)Assignment
252/254High[M]⁺ (Molecular ion peak, bromine isotope pattern)
251/253Moderate[M-H]⁺
223/225Moderate[M-CHO]⁺
173Moderate[M-Br]⁺
145Moderate[M-Br-CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, this can be done using a direct insertion probe.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (~0.7 mL) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum transfer->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process reference Reference to Solvent process->reference analyze Analyze Spectra reference->analyze end Report analyze->end Final Structure Elucidation

Caption: Generalized workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir FTIR Spectroscopy (ATR) cluster_ms Mass Spectrometry (EI) ir_sample Place Sample on ATR Crystal ir_bkg Collect Background Spectrum ir_sample->ir_bkg ir_acq Collect Sample Spectrum ir_bkg->ir_acq ir_proc Background Subtraction ir_acq->ir_proc ir_analyze Analyze Functional Groups ir_proc->ir_analyze end Spectroscopic Characterization ir_analyze->end ms_intro Introduce Sample (Direct Probe) ms_ionize Ionize (70 eV) ms_intro->ms_ionize ms_analyze Mass Analysis (Scan m/z) ms_ionize->ms_analyze ms_data Analyze Fragmentation Pattern ms_analyze->ms_data ms_data->end start This compound Sample start->ir_sample start->ms_intro

Caption: Generalized workflows for IR and MS spectroscopic analyses.

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Bromo-4-fluoro-1-naphthaldehyde (CAS No. 925442-88-2). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document extrapolates its reactivity based on established principles of organic chemistry and the known behavior of structurally similar aromatic aldehydes. The guide covers the expected electronic effects of the bromo and fluoro substituents on the naphthaldehyde core, and details predicted reaction pathways including oxidation, reduction, and nucleophilic additions such as the Wittig reaction and Knoevenagel condensation. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry, particularly in the field of drug discovery and development.

Introduction

This compound is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis. The naphthalene scaffold is a common motif in medicinal chemistry, and the presence of bromo and fluoro substituents, along with a reactive aldehyde group, offers multiple points for molecular elaboration. The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The bromine atom can serve as a handle for cross-coupling reactions, further enhancing the synthetic utility of the molecule. This guide focuses on the chemical behavior of the aldehyde group, which is central to the application of this compound as a synthetic intermediate.

Physicochemical Properties

While detailed experimental data for this compound is not widely published, some basic properties can be obtained from commercial supplier information.

PropertyValueSource
CAS Number 925442-88-2[2][3]
Molecular Formula C₁₁H₆BrFO[2]
Molecular Weight 253.07 g/mol [2]
SMILES Code O=CC1=C2C=CC=CC2=C(F)C=C1Br[2]
Physical Form Expected to be a solid at room temperatureInferred

Electronic Effects of Substituents on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic properties of the bromo and fluoro substituents on the naphthalene ring. Both bromine and fluorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I).[4] This effect is expected to increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

The fluorine atom also possesses an electron-donating resonance effect (+R) due to its lone pairs, but for halogens, the inductive effect generally dominates.[5] The combined electron-withdrawing nature of the bromo and fluoro groups is anticipated to enhance the reactivity of the aldehyde group compared to unsubstituted 1-naphthaldehyde.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects Naph Naphthalene Ring Aldehyde Aldehyde Group (C=O) Naph->Aldehyde Enhances reactivity Reactivity Increased Electrophilicity of Carbonyl Carbon Aldehyde->Reactivity Results in Bromo 2-Bromo Group Inductive Inductive Effect (-I) (Electron Withdrawing) Bromo->Inductive -Br Fluoro 4-Fluoro Group Fluoro->Inductive -F Inductive->Naph Withdraws electron density

Figure 1: Electronic effects of substituents.

Key Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that participates in a wide range of chemical transformations.

Oxidation

The aldehyde group is readily oxidized to a carboxylic acid. This is a fundamental transformation in organic synthesis.

Experimental Protocol (General): A common method for the oxidation of aromatic aldehydes involves the use of potassium permanganate (KMnO₄) in an aqueous alkaline solution or chromic acid in acetone (Jones oxidation).

  • Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or Jones reagent) at a controlled temperature (typically 0-25 °C).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).

  • Acidify the mixture and extract the carboxylic acid product with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

oxidation_reaction reactant This compound product 2-Bromo-4-fluoro-1-naphthalenecarboxylic Acid reactant->product Oxidation reagent [O] (e.g., KMnO4, CrO3) reagent->product

Figure 2: Oxidation of the aldehyde group.
Reduction

The aldehyde can be reduced to a primary alcohol.

Experimental Protocol (General): Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.

  • Dissolve this compound in a protic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add NaBH₄ portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the alcohol product with an organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product, which can be purified by chromatography or recrystallization.

reduction_reaction reactant This compound product (2-Bromo-4-fluoronaphthalen-1-yl)methanol reactant->product Reduction reagent [H] (e.g., NaBH4) reagent->product

Figure 3: Reduction of the aldehyde group.
Nucleophilic Addition Reactions

The electron-withdrawing substituents on the naphthalene ring are expected to make the aldehyde group of this compound particularly susceptible to nucleophilic addition.

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide would yield a substituted styrene derivative.

Experimental Protocol (General):

  • Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF, DMSO).

  • Add a solution of this compound in the same solvent to the ylide solution at a controlled temperature (often ranging from -78 °C to room temperature).

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the alkene product with an organic solvent.

  • Purify the product by column chromatography.

wittig_reaction reactant1 This compound product1 Substituted Alkene reactant1->product1 reactant2 Phosphorus Ylide (Ph3P=CHR) reactant2->product1 product2 Triphenylphosphine oxide reactant2->product2

Figure 4: Wittig reaction pathway.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.

Experimental Protocol (General):

  • Dissolve this compound and the active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine, pyridine).

  • Heat the reaction mixture, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus if in toluene).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The product, often a solid, can be purified by recrystallization.

knoevenagel_condensation reactant1 This compound product Condensation Product reactant1->product reactant2 Active Methylene Compound (e.g., CH2(CN)2) reactant2->product catalyst Weak Base (e.g., Piperidine) catalyst->product

Figure 5: Knoevenagel condensation pathway.

Applications in Drug Development

Substituted naphthaldehydes are valuable intermediates in the synthesis of biologically active molecules.[1] The aldehyde group of this compound can be transformed into various functional groups and heterocyclic systems. For example, it can be a precursor for the synthesis of:

  • Schiff bases and Imines: Formed by reaction with primary amines, which can be further reduced to secondary amines. These motifs are common in pharmacologically active compounds.

  • Heterocycles: The aldehyde can participate in cyclization reactions to form various heterocyclic rings (e.g., quinolines, pyrimidines) that are prevalent in drug molecules.

  • Chalcones: Through condensation with acetophenones, which are known to exhibit a wide range of biological activities.

The bromo substituent provides a site for further modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Conclusion

While specific experimental data on the reactivity of this compound is scarce in the public domain, its chemical behavior can be reliably predicted based on the established chemistry of aromatic aldehydes and the electronic effects of its substituents. The aldehyde group is expected to be highly reactive towards nucleophiles due to the electron-withdrawing nature of the bromo and fluoro groups. This enhanced reactivity, combined with the potential for further modification at the bromine position, makes this compound a promising and versatile building block for the synthesis of complex organic molecules, particularly in the context of medicinal chemistry and drug discovery. Researchers and scientists are encouraged to use the general protocols provided in this guide as a starting point for their experimental work, with the understanding that optimization will likely be necessary for this specific substrate.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 2-Bromo-4-fluoro-1-naphthaldehyde. Due to the absence of direct experimental data for this specific substrate in the reviewed literature, this document leverages established principles of physical organic chemistry to predict the regioselectivity of EAS reactions. It offers a detailed examination of the directing effects of the substituents, a predictive summary of potential reaction outcomes, a representative experimental protocol, and a visual guide to the underlying chemical logic.

Analysis of Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of the three substituents—bromo, fluoro, and formyl—and the inherent reactivity of the naphthalene core.

Substituent Effects:

  • 1-Formyl Group (-CHO): The aldehyde group is a moderate deactivating group and a meta-director. It deactivates the aromatic ring towards electrophilic attack through its electron-withdrawing resonance and inductive effects (-M and -I). It directs incoming electrophiles to the meta positions relative to itself.

  • 2-Bromo (-Br) and 4-Fluoro (-F) Groups: Halogens are deactivating groups but are ortho-, para-directing. Their strong inductive electron-withdrawing effect (-I) deactivates the ring, while their ability to donate a lone pair of electrons through resonance (+M) directs incoming electrophiles to the ortho and para positions. Fluorine is the most electronegative halogen, exhibiting a strong -I effect, while bromine is less electronegative but more polarizable.

Combined Directing Effects on the Naphthalene Ring:

Naphthalene itself is more reactive than benzene towards EAS, with a strong preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one of the rings fully aromatic.

In this compound, the substituents are all on the same ring (let's call it ring A).

  • The 1-formyl group deactivates ring A and directs incoming electrophiles away from it, and toward the unsubstituted ring (ring B), specifically to positions 5 and 7 (meta to the formyl group's attachment point to the bicyclic system).

  • The 2-bromo and 4-fluoro groups also deactivate ring A. Their ortho-, para-directing effects would influence positions 3 (ortho to bromo, meta to fluoro), and in theory, position 1 (already substituted) and position 5 (para to fluoro, meta to bromo).

Predicted Site of Electrophilic Attack:

Considering these competing effects, the most likely positions for electrophilic attack are on the unsubstituted ring (ring B), which is less deactivated than ring A.

  • Position 5: This position is an α-position of the naphthalene ring system, making it inherently more reactive. It is para to the 4-fluoro group, which would stabilize the intermediate through resonance. It is also meta to the 1-formyl group, which is a favorable orientation for a deactivating group on the other ring. The 2-bromo group has a weaker directing influence on this position.

  • Position 8: This is another α-position. It is ortho to the 1-formyl group, which would be sterically hindered and electronically disfavored.

  • Position 7: This is a β-position, which is inherently less reactive. It is meta to the 4-fluoro group and meta to the 1-formyl group.

  • Position 6: This is a β-position and is para to the 2-bromo group.

Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

The following table summarizes the predicted major products and illustrative yields for various EAS reactions on this compound. Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only, as no experimental data for this specific substrate has been found in the literature. Actual yields may vary depending on the specific reaction conditions.

Reaction TypeReagents and ConditionsPredicted Major ProductIllustrative Yield (%)
Nitration HNO₃, H₂SO₄, 0-25 °C2-Bromo-4-fluoro-5-nitro-1-naphthaldehyde65-75
Bromination Br₂, FeBr₃, CCl₄, 25 °C2,5-Dibromo-4-fluoro-1-naphthaldehyde70-80
Chlorination Cl₂, AlCl₃, CH₂Cl₂, 0 °C2-Bromo-5-chloro-4-fluoro-1-naphthaldehyde60-70
Sulfonation Fuming H₂SO₄, 25 °C2-Bromo-4-fluoro-1-formylnaphthalene-5-sulfonic acid75-85
Friedel-Crafts Acylation CH₃COCl, AlCl₃, CS₂, 0 °C5-Acetyl-2-bromo-4-fluoro-1-naphthaldehyde50-60

Detailed Experimental Protocol: Nitration of this compound

This protocol is a representative procedure for the nitration of this compound, adapted from standard procedures for the nitration of substituted naphthalenes.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid. Cool the acid to 0 °C. To this, add dropwise 0.5 mL of concentrated nitric acid while maintaining the temperature at or below 10 °C. Stir the mixture for 10 minutes at 0 °C.

  • Reaction Setup: In a separate round-bottom flask, dissolve 1.0 g of this compound in 10 mL of dichloromethane. Cool this solution to 0 °C in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the naphthaldehyde derivative over a period of 20-30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold water. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with 30 mL of cold water, 30 mL of saturated aqueous sodium bicarbonate solution (caution: effervescence may occur), and finally with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-Bromo-4-fluoro-5-nitro-1-naphthaldehyde.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualization of Regioselectivity Analysis

The following diagram illustrates the logical workflow for determining the most probable site of electrophilic attack on this compound.

G cluster_substrate Substrate Analysis cluster_effects Substituent Directing Effects cluster_naphthalene Naphthalene Core Reactivity cluster_analysis Regioselectivity Prediction cluster_conclusion Conclusion A This compound B 1-Formyl (-CHO) -M, -I Effects Meta-directing Strong Deactivator A->B has C 2-Bromo (-Br) -I, +M Effects Ortho, Para-directing Weak Deactivator A->C has D 4-Fluoro (-F) -I, +M Effects Ortho, Para-directing Weak Deactivator A->D has F Ring A (Substituted) is strongly deactivated B->F C->F D->F E Inherent preference for α-substitution (Positions 1,4,5,8) E->F G Ring B (Unsubstituted) is more reactive F->G H Analysis of Ring B Positions G->H I Position 5 (α-position): - Para to -F (+M stabilization) - Meta to -CHO (favorable) - Inherently reactive (α) H->I J Position 8 (α-position): - Ortho to -CHO (steric hindrance) H->J K Positions 6 & 7 (β-positions): - Inherently less reactive H->K L Predicted Major Product: Substitution at Position 5 I->L J->L K->L

Caption: Logical workflow for predicting the regioselectivity of electrophilic aromatic substitution.

Navigating the Stability and Storage of 2-Bromo-4-fluoro-1-naphthaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4-fluoro-1-naphthaldehyde (CAS No. 925442-88-2), a key intermediate in pharmaceutical and materials science research. While specific stability data for this compound is not extensively available in published literature, this document outlines best practices based on the chemical properties of related aromatic aldehydes and available supplier data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the integrity and purity of this compound. Based on data from structurally similar compounds and general chemical principles, the following conditions are recommended.

General Storage Guidelines

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Exposure to light, moisture, and elevated temperatures can lead to degradation. An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to prevent oxidation.

Summary of Storage Conditions for Structurally Similar Compounds

In the absence of specific data for this compound, the storage conditions for related compounds can provide valuable guidance.

Compound NameCAS NumberRecommended Storage ConditionsSource
2-Bromo-4-fluorobenzaldehyde59142-68-6Keep in a dark place, sealed in dry, room temperature.
4-Fluoro-1-naphthaldehyde172033-73-7+4°C
2-Bromo-1-naphthaldehyde269066-75-3Inert atmosphere, 2-8°C[1]

This table summarizes data for structurally related compounds and should be used as a guideline. Optimal storage conditions for this compound should be determined empirically.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₆BrFO
Molecular Weight 253.07 g/mol
CAS Number 925442-88-2
Appearance Solid (specific color not widely reported)
Solubility Expected to be soluble in common organic solvents like DMSO and methanol.

Potential Degradation Pathways

Aromatic aldehydes are susceptible to degradation through several pathways. For this compound, the following should be considered:

  • Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, could potentially affect the compound.

Below is a diagram illustrating the key factors that can influence the stability of this compound.

Factors Affecting Stability of this compound Stability Compound Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability Moisture Moisture/Humidity Moisture->Stability Atmosphere Atmosphere (Oxygen) Atmosphere->Stability Incompatibles Incompatible Materials (e.g., Strong Oxidizers) Incompatibles->Stability

Caption: Key environmental factors influencing the chemical stability.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a systematic study should be conducted. The following outlines a general experimental workflow.

Materials and Equipment
  • This compound (high purity)

  • Environmental chambers (for controlled temperature and humidity)

  • Light exposure chamber (with controlled UV and visible light)

  • Inert gas (Argon or Nitrogen)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Analytical balance

  • Volumetric glassware

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.

Experimental Workflow for Stability Assessment start Start: High Purity Sample initial_analysis Initial Analysis (t=0) (HPLC, GC-MS, NMR) start->initial_analysis stress_conditions Expose to Stress Conditions (Temp, Light, Humidity) initial_analysis->stress_conditions time_points Sample at Pre-defined Time Points stress_conditions->time_points analysis Analyze Samples (HPLC, GC-MS, NMR) time_points->analysis data_analysis Data Analysis (Purity vs. Time, Degradant Identification) analysis->data_analysis conclusion Determine Shelf-life and Optimal Storage Conditions data_analysis->conclusion end End conclusion->end

Caption: A generalized workflow for conducting a chemical stability study.

Analytical Methods
  • HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for purity determination of aromatic compounds. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

  • GC-MS: This technique is useful for identifying volatile degradants.

  • NMR: ¹H and ¹⁹F NMR spectroscopy can provide detailed structural information on the parent compound and any degradation products that are formed.

Handling and Safety Precautions

As with any halogenated organic compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluoro-1-naphthaldehyde, a halogenated aromatic aldehyde, represents a potentially valuable building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern on the naphthalene core—featuring a bromine atom, a fluorine atom, and an aldehyde group—offers a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, based on the chemistry of analogous compounds. Due to the limited publicly available data on this specific molecule, this guide extrapolates information from related chemical structures to provide a foundational understanding for researchers.

Introduction

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional materials, with many approved drugs and clinical candidates featuring this bicyclic aromatic system. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine provides a reactive handle for cross-coupling reactions, enabling the construction of diverse molecular libraries.

This compound (CAS No. 925442-88-2) is a unique trifunctionalized naphthalene derivative. The aldehyde group serves as a versatile precursor for various transformations, including reductive amination, oxidation, and olefination. The bromo and fluoro substituents further activate the aromatic ring and offer opportunities for regioselective modifications. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound in synthetic and medicinal chemistry.

Physicochemical Properties

Detailed experimental data for this compound is scarce. The table below summarizes its basic properties, with some values estimated based on its chemical structure and data from similar compounds.

PropertyValue (Known or Estimated)Source/Method
CAS Number 925442-88-2Chemical Supplier
Molecular Formula C₁₁H₆BrFOCalculated
Molecular Weight 253.07 g/mol Calculated
Appearance Expected to be a solidAnalogy
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO)Analogy

Synthesis and Reactivity

Proposed Synthetic Pathway

G Start 4-Fluoro-1-naphthol Step1 Bromination (e.g., NBS in ACN) Start->Step1 Intermediate1 2-Bromo-4-fluoro-1-naphthol Step1->Intermediate1 Step2 Formylation (e.g., Vilsmeier-Haack or Duff reaction) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. The bromine atom is susceptible to displacement and is an excellent partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom is generally stable but can influence the reactivity of the naphthalene ring system through its electron-withdrawing nature.

G cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig Wittig Reaction Start->Wittig Ph₃P=CHR Oxidation Oxidation Start->Oxidation KMnO₄ or NaClO₂ Suzuki Suzuki Coupling Start->Suzuki ArB(OH)₂, Pd catalyst Heck Heck Reaction Start->Heck Alkene, Pd catalyst BuchwaldHartwig Buchwald-Hartwig Amination Start->BuchwaldHartwig R₂NH, Pd catalyst G cluster_synthesis Synthetic Diversification cluster_application Potential Therapeutic Targets BuildingBlock This compound Versatile Scaffold Library Compound Library Generation BuildingBlock->Library Cross-Coupling, Reductive Amination, etc. LeadOpt Lead Optimization Library->LeadOpt SAR Studies Kinase Kinase Inhibitors LeadOpt->Kinase GPCR GPCR Antagonists LeadOpt->GPCR Antiviral Antiviral Agents LeadOpt->Antiviral

The Emerging Potential of 2-Bromo-4-fluoro-1-naphthaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The confluence of halogenation and extended aromatic systems has historically yielded compounds of significant therapeutic value. Within this chemical space, 2-Bromo-4-fluoro-1-naphthaldehyde emerges as a promising, albeit underexplored, scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of its potential applications, drawing upon the established roles of its constituent moieties—the fluorinated naphthalene core and the reactive aldehyde group. We will delve into its synthetic feasibility, potential biological activities, and propose workflows for its incorporation into drug discovery pipelines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities for therapeutic innovation.

Introduction: The Strategic Importance of Halogenated Naphthaldehydes

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure allows for defined interactions with biological targets. The strategic introduction of halogens, particularly fluorine and bromine, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.

  • Fluorine: The introduction of a fluorine atom, as seen in 4-fluoro-1-naphthaldehyde, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] Its high electronegativity can alter the electronic properties of the aromatic system, influencing pKa and hydrogen bonding capabilities.[1][2]

  • Bromine: The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.

  • Aldehyde Group: The aldehyde functionality is a versatile chemical handle. It can be readily transformed into a wide array of other functional groups or used to form key covalent or non-covalent interactions with biological targets, for instance, through the formation of Schiff bases with lysine residues in proteins.[1]

The combination of these three features in this compound suggests a molecule with significant potential as a versatile building block for the synthesis of novel therapeutic agents.

Synthetic Strategies and Methodologies

While specific literature on the synthesis of this compound is scarce, established protocols for analogous compounds provide a clear roadmap for its preparation. A plausible synthetic route would involve the bromination of a 4-fluoro-1-naphthaldehyde precursor. Methodologies for the synthesis of related halo-substituted aldehydes are well-documented.

Illustrative Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzaldehyde

The following protocol, adapted from the synthesis of 2-bromo-4-fluorobenzaldehyde, illustrates a potential approach that could be modified for the naphthaldehyde analogue.[3][4]

Materials:

  • 4-Fluorobenzaldehyde

  • Trifluoroacetic acid

  • Sulfuric acid (H₂SO₄)

  • N-Bromosuccinimide (NBS) or Dibromohydantoin

  • n-Hexane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Ice

Procedure:

  • A solution of 4-fluorobenzaldehyde (1 equivalent) is prepared in a mixed solvent system of trifluoroacetic acid and sulfuric acid (e.g., 10:1 v/v).[3]

  • The solution is cooled to 0°C in an ice bath.

  • The brominating agent (e.g., N-Bromosuccinimide, 1 equivalent) is added portion-wise while maintaining the temperature.[3]

  • The reaction mixture is allowed to warm to a specified temperature (e.g., 50°C) and stirred for a designated period (e.g., 8-48 hours). Additional brominating agent may be added to drive the reaction to completion.[3][4]

  • Upon completion, the reaction mixture is quenched by pouring it into ice water.

  • The aqueous phase is extracted with an organic solvent such as n-hexane.[3]

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved via distillation under reduced pressure or column chromatography to afford the pure 2-bromo-4-fluorobenzaldehyde.[4]

Note: This protocol would likely require optimization for the 4-fluoro-1-naphthaldehyde substrate, including adjustments to reaction times, temperatures, and stoichiometry.

G cluster_synthesis Synthetic Workflow for Halogenated Aldehydes start Start: 4-Fluoro-1-naphthaldehyde dissolve Dissolve in Acid Solvent (TFA/H₂SO₄) start->dissolve cool Cool to 0°C dissolve->cool add_br Add Brominating Agent (e.g., NBS) cool->add_br react Reaction at Elevated Temp. (e.g., 50°C, 8-48h) add_br->react quench Quench in Ice Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (NaHCO₃, NaCl) extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify end_product Product: this compound purify->end_product G cluster_pathway Hypothetical Anticancer Mechanism of Action drug Naphthalene-based Inhibitor target Mitochondrial Redox Defense Protein (e.g., Keap1) drug->target Inhibition ros Increased Cellular Oxygen Consumption target->ros metabolism Altered Glucose Metabolism ros->metabolism glycolysis Inhibition of Glycolysis metabolism->glycolysis necrosis Cancer Cell Necrosis glycolysis->necrosis Induces G cluster_workflow Drug Discovery Workflow start Synthesis of 2-Bromo-4-fluoro- 1-naphthaldehyde library Library Synthesis (Derivatization) start->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

A Technical Review of 2-Bromo-4-fluoro-1-naphthaldehyde and its Analogs: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-1-naphthaldehyde is a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. The unique combination of a naphthalene scaffold with bromo and fluoro substituents suggests that this compound could serve as a versatile building block for the synthesis of novel bioactive molecules and functional materials. The strategic placement of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in drug design.[1] Similarly, the bromine atom provides a reactive handle for further functionalization, for instance, through cross-coupling reactions.

Synthesis of the 4-Fluoro-1-naphthaldehyde Core

The foundational precursor to the target molecule is 4-fluoro-1-naphthaldehyde. A convenient and large-scale synthesis of this compound has been reported via the formylation of 1-fluoronaphthalene.[2][3] This reaction typically employs a Vilsmeier-Haack or a related formylation reaction.

A particularly effective method involves the use of dichloromethyl methyl ether and tin(IV) chloride.[2][3] This electrophilic substitution reaction proceeds with high regioselectivity to yield the desired 4-fluoro-1-naphthaldehyde.

Table 1: Synthesis of 4-Fluoro-1-naphthaldehyde
Starting MaterialReagentsSolventYieldReference
1-FluoronaphthaleneDichloromethyl methyl ether, Tin(IV) chlorideCH₂Cl₂93%[2][3]
Experimental Protocol: Synthesis of 4-Fluoro-1-naphthaldehyde[2][3]

Materials:

  • 1-Fluoronaphthalene

  • Dichloromethyl methyl ether

  • Tin(IV) chloride

  • Dichloromethane (CH₂Cl₂)

  • Apparatus for inert atmosphere reaction

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 1-fluoronaphthalene in dichloromethane.

  • Cool the solution to 0 °C.

  • Add tin(IV) chloride to the cooled solution, followed by the dropwise addition of dichloromethyl methyl ether.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure 4-fluoro-1-naphthaldehyde.

G 1-Fluoronaphthalene 1-Fluoronaphthalene Reaction_Mixture Reaction_Mixture 1-Fluoronaphthalene->Reaction_Mixture CH₂Cl₂, SnCl₄ 4-Fluoro-1-naphthaldehyde 4-Fluoro-1-naphthaldehyde Reaction_Mixture->4-Fluoro-1-naphthaldehyde Formylation Dichloromethyl methyl ether Dichloromethyl methyl ether Dichloromethyl methyl ether->Reaction_Mixture

Caption: Synthesis of 4-Fluoro-1-naphthaldehyde.

Introduction of Bromine: Towards this compound

With the 4-fluoro-1-naphthaldehyde core in hand, the next logical step towards the synthesis of the target molecule is the introduction of a bromine atom at the 2-position. Direct bromination of 4-fluoro-1-naphthaldehyde would be the most straightforward approach. However, the directing effects of the existing substituents (the activating aldehyde group and the deactivating but ortho-, para-directing fluorine) would need to be carefully considered to achieve the desired regioselectivity. The aldehyde group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. This presents a challenge for direct bromination at the 2-position.

An alternative and potentially more controlled approach would involve the synthesis of a pre-brominated and fluorinated naphthalene precursor, followed by formylation. For instance, the synthesis of 2-bromo-4-fluoronaphthalene could be a key intermediate. While a direct synthesis for 2-bromo-4-fluoronaphthalene is not prominently reported, methods for the synthesis of other bromo-fluoro-naphthalene isomers, such as 2-bromo-6-fluoronaphthalene, are documented.[4][5] These syntheses often start from substituted naphthylamines and proceed through diazotization and Sandmeyer-type reactions.

A plausible synthetic strategy for this compound could involve the bromination of 4-fluoro-1-naphthaldehyde. The conditions for such a reaction would need to be carefully optimized to favor substitution at the desired 2-position.

Proposed Synthetic Pathway for this compound

A potential, albeit speculative, pathway would be the direct bromination of 4-fluoro-1-naphthaldehyde.

Table 2: Illustrative Bromination of an Aromatic Aldehyde Analog
Starting MaterialBrominating AgentCatalyst/SolventProductYieldReference
4-FluorobenzaldehydeDibromohydantoinTrifluoroacetic acid/H₂SO₄2-Bromo-4-fluorobenzaldehyde85%[6]
4-FluorobenzaldehydeBromide reagentAcid solution2-Bromo-4-fluorobenzaldehyde78-88%[7]
Experimental Protocol: Bromination of 4-Fluorobenzaldehyde (as an analog)[6]

Materials:

  • 4-Fluorobenzaldehyde

  • 5,5-Dibromohydantoin

  • Trifluoroacetic acid

  • Sulfuric acid

  • n-Hexane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

Procedure:

  • Prepare a mixed solvent of trifluoroacetic acid and sulfuric acid (e.g., 5:1 volume ratio).

  • In an appropriate reactor, add the mixed solvent and cool to 0 °C.

  • Add 4-fluorobenzaldehyde to the cooled solvent.

  • Raise the temperature to 50 °C and add 5,5-dibromohydantoin in portions while stirring.

  • Maintain the reaction at 50 °C for an extended period (e.g., 48 hours), with a second addition of the brominating agent.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous phase with n-hexane.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic phase and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-bromo-4-fluorobenzaldehyde by distillation under reduced pressure.

G 4-Fluoro-1-naphthaldehyde 4-Fluoro-1-naphthaldehyde Reaction_Mixture Reaction_Mixture 4-Fluoro-1-naphthaldehyde->Reaction_Mixture Brominating Agent (e.g., NBS, Br₂) This compound This compound Reaction_Mixture->this compound Electrophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Analogs and Potential Applications

The structural motifs present in this compound are found in various compounds with interesting biological activities and material properties.

  • Fluorinated Naphthaldehydes in Medicinal Chemistry: The incorporation of fluorine into aromatic systems is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] 4-Fluoro-1-naphthaldehyde itself is considered a valuable intermediate for synthesizing complex molecules with potential biological activity.[1]

  • Bromo-Aromatics as Synthetic Intermediates: The bromine atom serves as a versatile functional group for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug screening.

  • Naphthaldehyde Derivatives: The naphthaldehyde core is present in numerous compounds with applications as fluorescent probes and in the synthesis of dyes and pigments.

While no specific biological activity has been reported for this compound, its analogs suggest potential areas of application. For instance, fluorinated analogs of insect pheromones have been synthesized to study their biological activity.[8]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of this compound and its key analogs. Due to the limited direct literature on the target compound, this review has focused on a systematic analysis of the synthesis of its precursors and structurally related molecules. A plausible synthetic route to this compound has been proposed, starting from the formylation of 1-fluoronaphthalene to yield 4-fluoro-1-naphthaldehyde, followed by a regioselective bromination.

The examination of its analogs highlights the potential of this compound as a valuable building block in the development of novel pharmaceuticals and functional materials. The presence of both fluoro and bromo substituents offers a dual advantage of modulated biological properties and synthetic versatility. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Heck Coupling of 2-Bromo-4-fluoro-1-naphthaldehyde with Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck coupling reaction of 2-Bromo-4-fluoro-1-naphthaldehyde with various alkenes. This reaction is a powerful tool for the synthesis of novel substituted naphthaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a Nobel Prize-winning cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This methodology is widely employed in organic synthesis due to its tolerance of a broad range of functional groups.[2][3] The coupling of this compound with alkenes provides access to a diverse array of 2-alkenyl-4-fluoro-1-naphthaldehydes. The presence of the aldehyde and fluorine substituents on the naphthalene core makes these products attractive for further chemical modifications and for tuning the electronic and biological properties of the final molecules.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Heck reaction generally involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.

Several factors influence the success of the Heck reaction, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For electron-deficient aryl bromides, such as the target substrate, the oxidative addition step is generally favorable.

Experimental Protocols

Below are generalized protocols for the Heck coupling of this compound with representative electron-deficient (e.g., n-butyl acrylate) and electron-neutral (e.g., styrene) alkenes.

Protocol 1: Heck Coupling with n-Butyl Acrylate

This protocol is adapted from general procedures for the Heck reaction of aryl bromides with acrylates.

  • Materials:

    • This compound

    • n-Butyl acrylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(tert-butyl)phosphine (P(t-Bu)₃) or Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer and heating block

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

    • Add the base (K₂CO₃, 2.0 mmol, or Et₃N, 1.5 mmol).

    • Add the anhydrous solvent (DMF or Dioxane, 5 mL).

    • Add n-butyl acrylate (1.2 mmol).

    • Seal the Schlenk tube and heat the reaction mixture at 80-120 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling with Styrene

This protocol is based on general procedures for the Heck reaction of aryl bromides with styrenes.[2][3]

  • Materials:

    • This compound

    • Styrene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer and heating block

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

    • Add the anhydrous solvent (DMF or Acetonitrile, 5 mL).

    • Add styrene (1.5 mmol) and triethylamine (1.5 mmol).

    • Seal the tube and heat the mixture to 100-140 °C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling to room temperature, work up the reaction as described in Protocol 1.

    • Purify the product via column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Heck coupling of this compound with different alkenes, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions for Heck Coupling of this compound

ParameterCondition A (with Acrylates)Condition B (with Styrenes)
Palladium Catalyst Pd(OAc)₂Pd(OAc)₂
Ligand P(t-Bu)₃ or PPh₃PPh₃
Base K₂CO₃ or Et₃NEt₃N
Solvent DMF or DioxaneDMF or Acetonitrile
Temperature 80-120 °C100-140 °C
Alkene (equiv.) 1.2 - 1.51.5 - 2.0
Catalyst Loading 1-2 mol%1-2 mol%
Ligand Loading 2-4 mol%2-4 mol%
Base (equiv.) 1.5 - 2.01.5 - 2.0

Table 2: Expected Products and Typical Yields

AlkeneProductExpected Yield Range
n-Butyl acrylate(E)-butyl 3-(4-fluoro-1-formylnaphthalen-2-yl)acrylate70-90%
Styrene(E)-2-(4-fluorostyryl)-4-fluoro-1-naphthaldehyde65-85%
Methyl methacrylate(E)-methyl 2-(4-fluoro-1-formylnaphthalen-2-yl)-2-methylacrylate60-80%
Acrylonitrile(E)-3-(4-fluoro-1-formylnaphthalen-2-yl)acrylonitrile75-95%

Visualizations

Diagram 1: Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)L(Alkene)(Br)] ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L(Br) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [HPd(II)L(Br)] + Product InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination Base Base ProductComplex->Base H-Base⁺ Base->ProductComplex

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Diagram 2: Experimental Workflow for Heck Coupling

Workflow Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - this compound - Alkene - Catalyst & Ligand - Base & Solvent Setup->Reagents Reaction Heating & Stirring (80-140 °C) Reagents->Reaction Monitoring Reaction Monitoring (TLC / GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Heck coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck coupling reaction provides an efficient and versatile method for the synthesis of 2-alkenyl-4-fluoro-1-naphthaldehyde derivatives. The provided protocols, based on established literature for similar substrates, offer a solid starting point for researchers. Optimization of reaction conditions, such as catalyst system, base, and temperature, may be necessary to achieve the highest yields for specific alkene coupling partners. The resulting products are valuable building blocks for the development of new pharmaceuticals and functional materials.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-4-fluoro-1-naphthaldehyde with Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-Bromo-4-fluoro-1-naphthaldehyde with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of novel 2-alkynyl-4-fluoro-1-naphthaldehyde derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The resulting compounds can serve as key intermediates in the development of new therapeutic agents and functional organic materials.

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3] The products of this reaction, 2-alkynyl-4-fluoro-1-naphthaldehydes, are of significant interest to the pharmaceutical industry due to the prevalence of the fluorinated naphthalene motif in bioactive molecules. The introduction of an alkyne moiety provides a versatile handle for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

General Reaction Scheme

Data Presentation

While specific yield data for the Sonogashira coupling of this compound is not extensively available in the public literature, the following table provides expected yields based on analogous reactions with substituted aryl bromides and various terminal alkynes under optimized conditions. These values should serve as a guideline for reaction planning and optimization.

EntryAlkyne (R-C≡CH)ProductExpected Yield (%)
1Phenylacetylene4-Fluoro-2-(phenylethynyl)-1-naphthaldehyde85-95
21-Hexyne4-Fluoro-2-(hex-1-yn-1-yl)-1-naphthaldehyde80-90
33,3-Dimethyl-1-butyne2-(3,3-Dimethylbut-1-yn-1-yl)-4-fluoro-1-naphthaldehyde75-85
4Ethynyltrimethylsilane4-Fluoro-2-((trimethylsilyl)ethynyl)-1-naphthaldehyde90-98
5Propargyl alcohol4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)-1-naphthaldehyde70-80

Experimental Protocols

Two representative protocols are provided below: a standard copper-catalyzed Sonogashira coupling and a copper-free alternative. The choice of protocol may depend on the specific alkyne substrate and the desired purity of the final product, as copper-free methods can simplify purification by avoiding copper contamination.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and Copper(I) iodide (0.06 mmol, 6 mol%).

  • Dissolve the solids in anhydrous THF or DMF (10 mL).

  • Add triethylamine (2.0 mmol, 2.0 eq) to the reaction mixture.

  • Finally, add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing compounds intended for biological applications where copper contamination is a concern.

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-Hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • A suitable base such as cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq) and Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%).

  • Add anhydrous DMF (10 mL) to dissolve the reactants.

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq or DIPEA, 3.0 mmol, 3.0 eq).

  • Add the terminal alkyne (1.5 mmol, 1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl ArylHalide Ar-X (this compound) OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)(C≡C-R)L₂ CuCycle Copper Catalytic Cycle Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide + Cu(I)X - HX Base Base CuAcetylide->PdII_Aryl Transmetalation - Cu(I)X CuX Cu(I)X Transmetalation Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R (Product) PdII_Alkynyl->Product RedElim Reductive Elimination Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Catalysts, Base, and Solvent setup->reagents alkyne_add Add Terminal Alkyne reagents->alkyne_add reaction Stir and Heat (Monitor by TLC/LC-MS) alkyne_add->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

References

Application Notes and Protocols: 2-Bromo-4-fluoro-1-naphthaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Bromo-4-fluoro-1-naphthaldehyde as a versatile building block in modern organic synthesis. While this specific compound may not be readily available commercially, its synthesis is feasible through established methodologies. These notes offer detailed protocols for its application in key cross-coupling reactions and in the synthesis of heterocyclic systems, which are pivotal in the fields of medicinal chemistry and materials science.

The unique trifunctional nature of this compound, possessing an aldehyde, a bromo substituent, and a fluoro substituent on a naphthalene scaffold, makes it a highly attractive starting material. The bromo group is ideal for palladium-catalyzed cross-coupling reactions, the aldehyde allows for a wide range of transformations including the formation of imines and heterocycles, and the fluorine atom can enhance the biological activity and pharmacokinetic properties of target molecules.[1][2] Naphthalene-based compounds are integral to numerous FDA-approved drugs, highlighting the importance of this scaffold in drug discovery.[1]

Proposed Synthetic Workflow for this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available 1-fluoro-naphthalene. The workflow would involve a regioselective bromination followed by formylation. The directing effects of the fluorine and the naphthalene ring system would need to be carefully considered to achieve the desired isomer.

G cluster_0 Proposed Synthesis of this compound 1_Fluoro_naphthalene 1-Fluoro-naphthalene Bromination Bromination (e.g., NBS, H2SO4) 1_Fluoro_naphthalene->Bromination Intermediate Bromo-1-fluoronaphthalene Bromination->Intermediate Formylation Formylation (e.g., Vilsmeier-Haack) Intermediate->Formylation Product This compound Formylation->Product

Caption: Proposed synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] The bromo-substituent of this compound serves as an excellent handle for such transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the naphthalene ring.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)L2-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd Boronic R'-B(OR)2 Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Suzuki-Miyaura Couplings
EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Fluoro-2-phenyl-1-naphthaldehyde85-95
24-Methoxyphenylboronic acid4-Fluoro-2-(4-methoxyphenyl)-1-naphthaldehyde80-92
33-Pyridinylboronic acid4-Fluoro-2-(pyridin-3-yl)-1-naphthaldehyde75-88
4Thiophene-2-boronic acid4-Fluoro-2-(thiophen-2-yl)-1-naphthaldehyde78-90

Yields are hypothetical and based on typical outcomes for Suzuki-Miyaura reactions with aryl bromides.

Application in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6][7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials.[6]

Catalytic Cycle for Sonogashira Coupling

G cluster_0 Sonogashira Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)L2-C≡CR' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-C≡C-R' RedElim->Product ArX Ar-X ArX->OxAdd Alkyne H-C≡C-R' Alkyne->Transmetalation CuI Cu(I) CuI->Transmetalation Base Base Base->Transmetalation G cluster_0 Heterocyclic Synthesis Workflow Naphthaldehyde This compound Condensation Condensation Naphthaldehyde->Condensation SchiffBase Schiff Base Intermediate Condensation->SchiffBase Amine Primary Amine (H2N-R) Amine->Condensation Cyclization Cyclization SchiffBase->Cyclization Heterocycle N-Heterocycle Cyclization->Heterocycle

References

Application Notes and Protocols: Synthesis of Fluorescent Probes from 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the proposed application of 2-Bromo-4-fluoro-1-naphthaldehyde as a versatile building block for the synthesis of novel fluorescent probes. While direct literature on this specific starting material is not prevalent, its structural similarity to other naphthaldehyde derivatives, widely employed in chemosensor development, suggests a strong potential for its use. This document provides a detailed, albeit representative, protocol for the synthesis of a Schiff base-derived fluorescent probe and its application in the detection of metal ions, a common target for such sensors. The methodologies and data presented are based on established principles and analogous compounds.

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of specific analytes within complex biological systems. Naphthalene-based fluorophores are particularly valuable due to their excellent photophysical properties, including high quantum yields and environmental sensitivity. Substituted naphthaldehydes serve as key precursors for these probes, often through the formation of Schiff bases with various amines. The resulting imine linkage provides a coordination site for analytes, leading to detectable changes in the fluorescence output. The bromo and fluoro substituents on the naphthaldehyde ring are anticipated to modulate the electronic and photophysical properties of the resulting probe, potentially leading to enhanced sensitivity, selectivity, or altered emission wavelengths.

Proposed Synthesis of a Naphthaldehyde-Based Fluorescent Probe

A common and effective strategy for the synthesis of fluorescent probes from naphthaldehyde derivatives is the condensation reaction with a primary amine to form a Schiff base. This proposed protocol details the synthesis of a probe from this compound and 2-aminopyridine. The pyridine nitrogen in the resulting Schiff base can act as a recognition site for metal ions.

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Condensation Reaction Schiff Base Fluorescent Probe Schiff Base Fluorescent Probe Condensation Reaction->Schiff Base Fluorescent Probe

Caption: Proposed synthetic pathway for a fluorescent probe.

Experimental Protocol: Synthesis of the Schiff Base Probe
  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add a solution of 1.1 mmol of 2-aminopyridine in 10 mL of absolute ethanol.

  • Catalyst and Reflux: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Metal Ion Detection

The synthesized Schiff base probe is expected to function as a chemosensor for metal ions. The lone pair of electrons on the imine nitrogen and the pyridine nitrogen can coordinate with a metal ion. This coordination can restrict the C=N isomerization and lead to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

G Probe Probe Complex Complex Probe->Complex + Metal Ion Low Fluorescence Low Fluorescence Probe->Low Fluorescence Metal Ion Metal Ion Metal Ion->Complex High Fluorescence (CHEF) High Fluorescence (CHEF) Complex->High Fluorescence (CHEF)

Caption: Principle of Chelation-Enhanced Fluorescence (CHEF).

Experimental Protocol: Fluorescence Titration with a Metal Ion (e.g., Zn²⁺)
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1.0 mM) in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare a stock solution of a metal salt (e.g., 10 mM ZnCl₂) in deionized water or the same solvent as the probe.

  • Preparation of Test Solutions:

    • In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • Add increasing concentrations of the metal ion solution to the cuvettes.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Data Analysis:

    • Determine the detection limit (LOD) and the binding constant (Ka) from the titration data.

Quantitative Data Summary

The following table summarizes representative photophysical properties of naphthaldehyde-based Schiff base fluorescent probes from the literature. This data provides a benchmark for the expected performance of probes derived from this compound.

Probe Name (Analogue)AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference Molecule
HNPCu²⁺350588-1.8 x 10⁻⁷ MN²,N⁶-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide
F6Al³⁺---8.73 x 10⁻⁸ MNaphthalene derivative Schiff base
NFCZn²⁺362486--Probe from 2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide
PLB3Zn²⁺---0.33 µMSchiff base from 2-hydroxy-1-naphthaldehyde and 5-chloro-2-aminopyridine

Conclusion

This compound holds promise as a valuable precursor for the synthesis of novel fluorescent probes. The synthetic and analytical protocols provided herein, based on well-established Schiff base chemistry, offer a clear pathway for the development and evaluation of such probes. The introduction of bromo and fluoro substituents is expected to fine-tune the photophysical and sensing properties, potentially leading to sensors with improved performance for a variety of analytes. Further research is warranted to explore the full potential of this versatile building block in the field of fluorescence sensing.

Troubleshooting & Optimization

Technical Support Center: Bromination of 4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-fluoro-1-naphthaldehyde. Our aim is to help you overcome common challenges and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 4-fluoro-1-naphthaldehyde?

The expected major product is 2-bromo-4-fluoro-1-naphthaldehyde. The electrophilic attack of bromine is directed to the activated ring. The aldehyde group (-CHO) at the 1-position is an electron-withdrawing group and deactivates the ring it is attached to, particularly the ortho and para positions. The fluorine atom at the 4-position is also deactivating due to its inductive effect but is an ortho, para-director due to resonance. In naphthalene systems, the α-positions (like C2, C5, C8) are generally more reactive towards electrophilic substitution than the β-positions (like C3, C6, C7)[1][2]. Given the directing effects of the substituents, the bromine is most likely to substitute at the C2 position.

Q2: What are the common side reactions observed during the bromination of 4-fluoro-1-naphthaldehyde?

Common side reactions include:

  • Over-bromination: Formation of di- or poly-brominated products. This occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.

  • Formation of regioisomers: Although this compound is the expected major product, other isomers such as 5-bromo-4-fluoro-1-naphthaldehyde or 8-bromo-4-fluoro-1-naphthaldehyde may form. The regioselectivity can be influenced by the reaction conditions[3][4].

  • Oxidation of the aldehyde: The aldehyde group can be sensitive to oxidation, especially under harsh reaction conditions, leading to the formation of the corresponding carboxylic acid.

  • Benzylic bromination: If a radical initiator is present (e.g., AIBN or light) when using N-bromosuccinimide (NBS), bromination of any alkyl side chains could occur, though this is not applicable to the parent naphthaldehyde.

Q3: Which brominating agents are suitable for this reaction?

Several brominating agents can be used, each with its own advantages and disadvantages:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used to avoid over-bromination. It is frequently used with a catalyst such as silica gel or in a suitable solvent system.

  • Bromine (Br₂): A strong brominating agent that can lead to over-bromination if not used carefully. It is often used with a Lewis acid catalyst like FeCl₃ or AlCl₃ to enhance its electrophilicity[5].

  • Dibromohydantoin: A stable, crystalline solid that can be a safer alternative to liquid bromine[6].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired 2-bromo product Incomplete reaction.Increase the reaction time or temperature moderately. Ensure efficient stirring.
Deactivation of the catalyst.Use a freshly prepared or activated catalyst.
Suboptimal solvent.Experiment with different solvents. Dichloromethane, chloroform, or acetic acid are common choices. The polarity of the solvent can influence the reaction rate and selectivity[1].
Formation of significant amounts of di-brominated products Excess brominating agent.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.
Reaction time is too long.Monitor the reaction progress using TLC or GC-MS and stop the reaction once the starting material is consumed.
High reaction temperature.Perform the reaction at a lower temperature to increase selectivity.
Presence of multiple regioisomers Reaction conditions favor multiple substitution patterns.The use of a milder brominating agent like NBS can improve regioselectivity. The choice of catalyst can also influence the isomeric ratio[4].
Thermodynamic vs. kinetic control.Lowering the reaction temperature generally favors the kinetically controlled product.
Formation of a carboxylic acid byproduct Oxidation of the aldehyde group.Ensure that the reaction is carried out under anhydrous conditions and protected from air, especially if using a strong oxidizing brominating agent.
Difficulty in purifying the product Similar polarity of the product and byproducts.Utilize column chromatography with a carefully selected eluent system. Recrystallization can also be an effective purification method.

Experimental Protocol: Bromination using NBS

This protocol is a general guideline. Optimization may be required for specific experimental setups.

Materials:

  • 4-fluoro-1-naphthaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Silica gel (for catalysis)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-fluoro-1-naphthaldehyde (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add silica gel (e.g., 0.5 g per gram of starting material).

  • Add N-bromosuccinimide (1.05 equivalents) to the solution in portions over 10-15 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 2-4 hours), filter the reaction mixture to remove the silica gel and succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Data Presentation

Table 1: Effect of Brominating Agent on Product Distribution (Illustrative)

Brominating AgentEquivalentsTemperature (°C)Reaction Time (h)Yield of 2-bromo isomer (%)Yield of Di-bromo byproducts (%)
NBS1.0525385<5
Br₂1.12527015
Br₂ / FeCl₃1.1047510

Note: These are representative yields and may vary based on specific reaction conditions.

Visualizations

ReactionPathway cluster_side_reactions Side Reactions 4-fluoro-1-naphthaldehyde 4-fluoro-1-naphthaldehyde Intermediate_Carbocation Intermediate_Carbocation 4-fluoro-1-naphthaldehyde->Intermediate_Carbocation + Br+ This compound This compound Intermediate_Carbocation->this compound - H+ Other_Bromo_Isomers Other_Bromo_Isomers Intermediate_Carbocation->Other_Bromo_Isomers - H+ Di-bromo_Products Di-bromo_Products This compound->Di-bromo_Products + Br+

Caption: Electrophilic bromination pathway and potential side reactions.

TroubleshootingWorkflow start Low Yield or Impure Product check_byproducts Analyze Byproducts (TLC, GC-MS) start->check_byproducts dibromo Reduce brominating agent eq. or reaction time/temp. check_byproducts->dibromo Di-bromo products present isomers Use milder brominating agent (NBS). Lower reaction temperature. check_byproducts->isomers Multiple isomers present unreacted_sm Increase reaction time/temp. Check catalyst activity. check_byproducts->unreacted_sm Unreacted starting material purify Optimize Purification (Column Chromatography / Recrystallization) dibromo->purify Purify isomers->purify Purify unreacted_sm->purify Purify

Caption: Troubleshooting workflow for the bromination reaction.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 2-bromo-4-fluoro-1-naphthaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

A typical starting palladium catalyst loading for Suzuki-Miyaura coupling of aryl bromides is between 0.5 and 2 mol %.[1] For a substrate like this compound, which is an electron-deficient aryl bromide, starting with a 1 mol % loading is a reasonable approach.[2] Depending on the reactivity of the boronic acid partner and the efficiency of the chosen ligand, this loading can often be reduced.

Q2: How does the electronic nature of this compound affect the choice of catalyst loading?

The presence of the electron-withdrawing aldehyde and fluorine groups on the naphthalene ring can make oxidative addition of the aryl bromide to the palladium(0) center more facile. This might allow for the use of lower catalyst loadings compared to electron-rich aryl bromides. However, the aldehyde functionality could potentially coordinate to the metal center, so careful selection of ligands is crucial.

Q3: When should I consider increasing the catalyst loading?

You should consider increasing the catalyst loading if you observe:

  • Low or no conversion: If after a reasonable reaction time, a significant amount of the starting material remains, increasing the catalyst loading to 2-5 mol % may improve the conversion rate.

  • Slow reaction rates: If the reaction is proceeding very slowly, a higher catalyst concentration can increase the overall rate.[2]

  • Suspected catalyst deactivation: If you suspect impurities in the reagents or solvent are deactivating the catalyst, a higher initial loading might be necessary to achieve full conversion.

Q4: What are the potential negative consequences of excessively high catalyst loading?

Using an unnecessarily high catalyst loading can lead to several issues:

  • Increased cost: Palladium catalysts and their associated ligands are expensive, so using more than necessary will increase the overall cost of the synthesis.

  • Formation of side products: Higher catalyst concentrations can sometimes promote side reactions, such as the formation of homocoupling products.[3]

  • Difficulty in product purification: Removing residual palladium from the final product can be challenging and is often a critical requirement in pharmaceutical applications.

  • Potential for catalyst-derived impurities: Ligand degradation or side reactions involving the catalyst can introduce new impurities into the reaction mixture.[4]

Q5: Can I use the same catalyst loading for a Heck reaction with this substrate?

While the starting loading might be similar (e.g., 1-2 mol %), Heck reactions can sometimes require slightly higher catalyst loadings, occasionally up to 10-15 mol % in less efficient systems.[2] However, optimization can often bring this down to 1-2 mol %.[2] The optimal loading will depend on the specific alkene coupling partner and reaction conditions.

Troubleshooting Guide

Problem 1: Low to no product yield with significant starting material remaining.

Possible Cause Troubleshooting Step
Insufficiently active catalyst The chosen ligand may not be optimal for this specific substrate. Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are often effective for challenging substrates.[5][6]
Low catalyst concentration Incrementally increase the catalyst loading. Try increasing from 1 mol % to 2 mol %, and then to 5 mol % if necessary. Monitor the reaction progress at each concentration.
Catalyst deactivation Ensure all reagents and solvents are pure and anhydrous (for Suzuki reactions). Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the Pd(0) catalyst.[6]
Poor pre-catalyst reduction If using a Pd(II) pre-catalyst (like Pd(OAc)₂), ensure the conditions are suitable for its reduction to the active Pd(0) species. The choice of ligand, base, and solvent can influence this step.[7]

Problem 2: Reaction stalls before reaching completion.

Possible Cause Troubleshooting Step
Catalyst instability over time The active catalytic species may be degrading over the course of the reaction. A higher initial loading might provide enough active catalyst to drive the reaction to completion. Alternatively, consider a more stable pre-catalyst or ligand system.
Product inhibition The product formed may be coordinating to the palladium center and inhibiting further catalytic turnover. A higher catalyst loading can sometimes overcome this.
Change in reaction conditions Ensure the reaction temperature is maintained and that the base is not fully consumed if it is a solid.

Problem 3: Significant formation of homocoupled byproducts.

Possible Cause Troubleshooting Step
Excessively high catalyst loading Reduce the catalyst loading. Homocoupling can be more prevalent at higher catalyst concentrations.[3]
Sub-optimal ligand-to-metal ratio For reactions using a Pd(II) source and a separate ligand, ensure the ligand-to-palladium ratio is appropriate. A 1:1 or 2:1 ratio is common, but this can be optimized. Excess ligand can sometimes stabilize the catalyst, but in other cases, it can be detrimental.
Presence of oxygen Rigorously exclude oxygen from the reaction, as it can promote oxidative homocoupling of boronic acids in Suzuki reactions.

Quantitative Data Summary

The optimal catalyst loading is highly dependent on the specific reaction conditions (ligand, base, solvent, temperature) and the coupling partner. The following tables provide general guidelines for initial screening and optimization.

Table 1: Recommended Starting Catalyst Loadings for Screening

Reaction TypePd Pre-catalystLigandCatalyst Loading (mol %)Ligand:Pd Ratio
Suzuki-MiyauraPd(OAc)₂SPhos1.02:1
Suzuki-MiyauraPd₂(dba)₃XPhos0.52:1
Suzuki-MiyauraPd(PPh₃)₄-2.0-
HeckPd(OAc)₂P(o-tol)₃1.52:1
HeckPdCl₂(PPh₃)₂-2.0-

Table 2: Catalyst Loading Optimization Ranges

ParameterLow EndMid-RangeHigh EndRemarks
Catalyst Loading (mol %) 0.01 - 0.50.5 - 2.02.0 - 10.0Highly active catalysts can operate at very low loadings.[1] High loadings are for difficult couplings or unoptimized systems.
Catalyst Loading (ppm of Pd) 100 - 500500 - 20002000 - 10000Useful for process chemistry and tracking residual metal.
Ligand:Palladium Ratio 1:12:14:1Optimal ratio is ligand-dependent; excess ligand can sometimes inhibit the reaction.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Reaction

This protocol outlines a parallel screening experiment to determine the optimal catalyst loading for the coupling of this compound with a generic arylboronic acid.

  • Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a degassed solvent (e.g., dioxane/water 4:1).

    • In separate vials, weigh out the desired palladium pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to achieve final concentrations of 0.5, 1.0, 1.5, and 2.0 mol % Pd with a constant ligand:Pd ratio (e.g., 2:1). High-throughput screening kits with pre-weighed catalysts can also be used.

  • Reaction Setup:

    • To each vial containing the catalyst and ligand, add the appropriate volume of the prepared stock solution.

    • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring and Analysis:

    • After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction.

    • Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any byproducts.

  • Evaluation:

    • Compare the conversion rates and final yields across the different catalyst loadings to identify the lowest effective concentration that provides a high yield in a reasonable timeframe.

Visualizations

Experimental_Workflow_Catalyst_Loading_Screening Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution: - this compound - Boronic Acid - Base - Degassed Solvent add_solution Add Stock Solution to Vials prep_stock->add_solution weigh_catalyst Weigh Catalyst & Ligand (e.g., 0.5, 1.0, 1.5, 2.0 mol%) weigh_catalyst->add_solution seal_heat Seal Vials and Heat (e.g., 80-100 °C) add_solution->seal_heat take_aliquots Take Aliquots at Time Points (e.g., 2h, 8h, 24h) seal_heat->take_aliquots quench_analyze Quench and Analyze (LC-MS or GC-MS) take_aliquots->quench_analyze compare_results Compare Conversion vs. Loading quench_analyze->compare_results determine_optimal Determine Lowest Effective Loading compare_results->determine_optimal

Caption: A workflow for screening optimal catalyst loading.

Troubleshooting_Decision_Tree Troubleshooting Low Yield in Cross-Coupling start Low Yield or Stalled Reaction check_sm Starting Material Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_consumed SM Consumed, Low Product check_sm->sm_consumed Yes increase_loading Increase Catalyst Loading (e.g., 1% -> 2%) sm_present->increase_loading screen_ligands Screen Different Ligands (e.g., Buchwald, NHC) sm_present->screen_ligands check_purity Check Reagent/Solvent Purity & Degas Thoroughly sm_present->check_purity check_byproducts Side Products Observed? (e.g., Homocoupling) sm_consumed->check_byproducts reduce_loading Reduce Catalyst Loading check_byproducts->reduce_loading Yes optimize_ratio Optimize Ligand:Pd Ratio check_byproducts->optimize_ratio Yes decomposition Product Decomposition? check_byproducts->decomposition No lower_temp Lower Reaction Temperature decomposition->lower_temp

Caption: A decision tree for troubleshooting low yield.

References

Preventing debromination of 2-Bromo-4-fluoro-1-naphthaldehyde during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-4-fluoro-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this valuable synthetic intermediate during various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule. In the context of reactions involving this compound, this is an undesired side reaction where the bromine atom at the 2-position is replaced by a hydrogen atom, leading to the formation of 4-fluoro-1-naphthaldehyde as a byproduct. This reduces the yield of the desired product and complicates the purification process.

Q2: What are the common causes of debromination of this compound?

Debromination of aryl bromides, including this compound, is often observed during palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. Key factors that can promote this side reaction include:

  • Reaction Temperature: Higher temperatures can increase the rate of debromination.

  • Choice of Catalyst and Ligand: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role. Some ligands can favor the reductive debromination pathway.

  • Base: The type and strength of the base used can significantly influence the extent of debromination.

  • Solvent: The reaction solvent can affect catalyst stability and reactivity, potentially leading to more debromination.

  • Presence of a Hydrogen Source: Water or other protic sources in the reaction mixture can serve as the origin of the hydrogen atom that replaces the bromine.[1][2][3]

Q3: How can I detect if debromination is occurring in my reaction?

The primary method for detecting debromination is through chromatographic and spectroscopic analysis of your reaction mixture and crude product.

  • Thin Layer Chromatography (TLC): A new, more polar spot corresponding to 4-fluoro-1-naphthaldehyde may appear.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): The appearance of a peak with a molecular weight corresponding to 4-fluoro-1-naphthaldehyde (C₁₁H₇FO, MW: 174.17 g/mol ) is a clear indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude product will show characteristic signals for the debrominated product, which will differ from those of the starting material and the desired product.

Troubleshooting Guides

This section provides structured guidance for addressing debromination in common reactions involving this compound.

Troubleshooting Suzuki-Miyaura Coupling

Issue: Significant formation of 4-fluoro-1-naphthaldehyde byproduct during the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.

dot

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

ParameterRecommendationRationale
Catalyst System Use palladium catalysts with bulky, electron-donating phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands can promote the desired reductive elimination step over the competing debromination pathway.
Base Use weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOtBu).Strong bases can sometimes promote protonolysis of the aryl-palladium intermediate, leading to debromination.
Solvent Use anhydrous aprotic solvents like toluene, dioxane, or THF. Ensure the solvent is thoroughly dried before use.Water can act as a proton source for the debromination side reaction.[1][2][3]
Temperature Run the reaction at the lowest temperature at which the desired coupling proceeds efficiently.Higher temperatures can accelerate the rate of debromination.
Troubleshooting Buchwald-Hartwig Amination

Issue: Formation of 4-fluoro-1-naphthaldehyde during the amination of this compound.

dot

Caption: Troubleshooting guide for debromination in Buchwald-Hartwig amination.

ParameterRecommendationRationale
Ligand Selection Employ bulky, electron-rich biaryl phosphine ligands like BrettPhos or DavePhos.These ligands are designed to facilitate the C-N reductive elimination and can suppress competing debromination.
Base Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If a stronger base like LHMDS or NaOtBu is necessary, consider slow addition at a lower temperature.The choice of base is critical; weaker inorganic bases are often milder and less prone to causing debromination.
Solvent Use anhydrous toluene or dioxane.As with other cross-coupling reactions, minimizing water is crucial to prevent hydrodehalogenation.[1][2][3]
Temperature Maintain the reaction at the lowest temperature that allows for efficient C-N bond formation.Overheating can lead to catalyst decomposition and an increase in side reactions, including debromination.

Experimental Protocols

The following are detailed experimental protocols for common reactions with this compound, incorporating strategies to minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling

dot

Suzuki_Protocol Start Start: Reaction Setup Reagents 1. Add Reagents to a dry flask: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(OAc)2 (0.02 equiv) - XPhos (0.04 equiv) - K2CO3 (2.0 equiv, anhydrous) Start->Reagents Solvent 2. Add anhydrous Toluene. Reagents->Solvent Degas 3. Degas the mixture with Argon for 15-20 minutes. Solvent->Degas Heat 4. Heat the reaction to 80-90 °C. Degas->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup 6. Upon completion, cool to room temperature, dilute with EtOAc, and wash with water and brine. Monitor->Workup Purify 7. Dry over Na2SO4, concentrate, and purify by column chromatography. Workup->Purify End End: Desired Product Purify->End

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

ReagentAmountMolar Equiv.
This compound1.0 mmol1.0
Arylboronic acid1.2 mmol1.2
Pd(OAc)₂0.02 mmol0.02
XPhos0.04 mmol0.04
K₂CO₃ (anhydrous)2.0 mmol2.0
Anhydrous Toluene5 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

dot

Buchwald_Hartwig_Protocol Start Start: Reaction Setup Reagents 1. To a dry Schlenk tube, add: - this compound (1.0 equiv) - Pd2(dba)3 (0.015 equiv) - BrettPhos (0.03 equiv) - K3PO4 (1.5 equiv, anhydrous) Start->Reagents Amine 2. Add the amine (1.2 equiv). Reagents->Amine Solvent 3. Add anhydrous Dioxane. Amine->Solvent Degas 4. Seal the tube and degas with Argon. Solvent->Degas Heat 5. Heat the reaction to 90-100 °C. Degas->Heat Monitor 6. Monitor reaction by TLC or LC-MS. Heat->Monitor Workup 7. After completion, cool, dilute with CH2Cl2, and filter through Celite. Monitor->Workup Purify 8. Concentrate the filtrate and purify by column chromatography. Workup->Purify End End: Aminated Product Purify->End

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Materials:

ReagentAmountMolar Equiv.
This compound1.0 mmol1.0
Amine1.2 mmol1.2
Pd₂(dba)₃0.015 mmol0.015
BrettPhos0.03 mmol0.03
K₃PO₄ (anhydrous)1.5 mmol1.5
Anhydrous Dioxane5 mL-

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, BrettPhos, and anhydrous potassium phosphate to a dry Schlenk tube equipped with a stir bar.

  • Add the amine to the tube.

  • Add anhydrous dioxane.

  • Seal the Schlenk tube, remove it from the glovebox, and place it under a positive pressure of argon.

  • Heat the reaction mixture to 90-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with dichloromethane and filter through a pad of Celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

By following these guidelines and protocols, researchers can significantly minimize the undesired debromination of this compound, leading to higher yields of the desired products and simplified purification procedures.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 4-Bromo-1-fluoronaphthalene, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[1][2][5]

Q2: What are the main challenges when scaling up the Vilsmeier-Haack reaction for this synthesis?

A2: Scaling up the Vilsmeier-Haack reaction can present several challenges. A primary concern is the thermal management of the exothermic formation of the Vilsmeier reagent.[6] Insufficient cooling can lead to a runaway reaction. Additionally, ensuring efficient mixing on a larger scale is crucial to avoid localized overheating and side product formation. Purification of the final product can also become more complex at a larger scale, potentially requiring specialized techniques to remove impurities.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts can arise from incomplete reaction, over-formylation (di-formylation), or side reactions due to the reactivity of the starting material and intermediates. Unreacted 4-Bromo-1-fluoronaphthalene is a common impurity. Depending on the reaction conditions, minor isomers may also be formed. Hydrolysis of the Vilsmeier reagent can also lead to the formation of N,N-dimethylamine hydrochloride.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched with water and extracted with a suitable organic solvent before analysis. This will allow for the visualization of the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent. 2. Low reactivity of the substrate. 3. Insufficient reaction temperature or time.1. Ensure the use of anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5°C). 2. 4-Bromo-1-fluoronaphthalene has deactivating halogen substituents; a higher reaction temperature or longer reaction time may be required. 3. Gradually increase the reaction temperature after the addition of the substrate and monitor the progress by TLC or HPLC.
Formation of Multiple Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Non-regioselective formylation.1. Maintain a controlled temperature throughout the reaction. Consider adding the substrate portion-wise to manage the exotherm. 2. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) relative to the substrate. 3. While formylation is expected at the ortho position to the fluorine, other isomers can form. Optimize the reaction temperature and solvent to improve regioselectivity.
Dark-Colored Reaction Mixture/Product 1. Decomposition of the Vilsmeier reagent or product. 2. Presence of impurities in the starting materials.1. Avoid excessive heating. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Use purified starting materials. Consider filtering the reaction mixture through a pad of celite or silica gel after quenching.
Difficulties in Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product co-eluting with impurities during column chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step.
Scale-up Issues: Poor Yield and Purity 1. Inefficient heat transfer and mixing. 2. Challenges in maintaining anhydrous conditions on a large scale.1. Use a reactor with efficient stirring and a reliable cooling system. Consider a semi-batch process where the substrate is added slowly to the Vilsmeier reagent. 2. Ensure all glassware and solvents are thoroughly dried. Perform the reaction under a positive pressure of an inert gas.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Bromo-1-fluoronaphthalene

Materials:

  • 4-Bromo-1-fluoronaphthalene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen).

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-Bromo-1-fluoronaphthalene (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of crushed ice, followed by a saturated sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes typical (estimated) quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction. These values are based on general knowledge of the reaction and may vary depending on the specific experimental conditions.

ParameterValue
Reactant Ratios (Substrate:DMF:POCl₃) 1 : 3 : 1.2
Reaction Temperature 0°C to 45°C
Reaction Time 4 - 8 hours
Typical Yield (after purification) 60 - 75%
Purity (by HPLC) >98%

Visualizations

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Isolation cluster_purification Purification reagent_prep 1. Mix anhydrous DMF and POCl₃ in anhydrous DCM at 0°C substrate_add 2. Add 4-Bromo-1-fluoronaphthalene solution dropwise at 0°C reagent_prep->substrate_add Vilsmeier Reagent reaction_progress 3. Warm to RT, then reflux (40-50°C) and monitor by TLC substrate_add->reaction_progress quench 4. Quench with ice and saturated NaHCO₃ reaction_progress->quench extract 5. Separate organic layer and extract aqueous layer with DCM quench->extract wash_dry 6. Combine organic layers, wash with brine, and dry over MgSO₄ extract->wash_dry concentrate 7. Concentrate under reduced pressure wash_dry->concentrate chromatography 8. Purify by column chromatography concentrate->chromatography Crude Product product Final Product: This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product? inactive_reagent Inactive Vilsmeier Reagent? start->inactive_reagent Yes low_reactivity Low Substrate Reactivity? start->low_reactivity No check_reagents Use fresh, anhydrous reagents. Prepare reagent at low temp. inactive_reagent->check_reagents bad_conditions Incorrect Reaction Conditions? low_reactivity->bad_conditions increase_temp_time Increase reaction temperature or time. Monitor progress closely. low_reactivity->increase_temp_time optimize_conditions Verify stoichiometry and temperature control. bad_conditions->optimize_conditions final_check Problem Resolved? check_reagents->final_check increase_temp_time->final_check optimize_conditions->final_check success Successful Synthesis final_check->success Yes failure Further Investigation Needed final_check->failure No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with alternative synthetic routes to 2-Bromo-4-fluoro-1-naphthaldehyde, complete with troubleshooting guides and frequently asked questions (FAQs).

Alternative Synthetic Routes

Two viable alternative synthetic routes to this compound are presented below.

Route 1: Electrophilic Bromination of 4-fluoro-1-naphthaldehyde

This route involves the synthesis of the target molecule by the direct bromination of commercially available 4-fluoro-1-naphthaldehyde. The regioselectivity of the bromination is directed by the existing substituents on the naphthalene ring. The fluorine atom at the C4 position is an activating, ortho-, para- director, while the aldehyde group at the C1 position is a deactivating, meta- director. The activating effect of the fluorine atom is expected to predominantly direct the incoming electrophile to the C2 position.

Route 2: Vilsmeier-Haack Formylation of 1-bromo-3-fluoronaphthalene

This alternative begins with the commercially available 1-bromo-3-fluoronaphthalene and introduces the aldehyde group via a Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a formylation method that works well with electron-rich aromatic compounds.[1] In this substrate, the fluorine at C3 is an activating group, while the bromine at C1 is a deactivating group. The regioselectivity will be primarily governed by the activating fluorine group, directing the formylation to the C2 or C4 position. Steric hindrance may favor formylation at the C4 position, but a mixture of isomers is possible.

Experimental Protocols

Route 1: Electrophilic Bromination of 4-fluoro-1-naphthaldehyde

Materials:

  • 4-fluoro-1-naphthaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 4-fluoro-1-naphthaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Protect the reaction from light and cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice water.

  • Quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Route 2: Vilsmeier-Haack Formylation of 1-bromo-3-fluoronaphthalene

Materials:

  • 1-bromo-3-fluoronaphthalene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF.

  • Cool the DMF to 0 °C in an ice bath and slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 1-bromo-3-fluoronaphthalene (1.0 eq) in 1,2-dichloroethane and add it to the Vilsmeier reagent solution.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to 0 °C and slowly quench by adding a cold aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Alternative Synthetic Routes

ParameterRoute 1: BrominationRoute 2: Vilsmeier-Haack
Starting Material 4-fluoro-1-naphthaldehyde1-bromo-3-fluoronaphthalene
Key Reagents N-Bromosuccinimide, Acetic AcidPOCl₃, DMF
Typical Yield 75-85%60-70%
Reaction Time 4-6 hours12-18 hours
Reaction Temperature 0 °C to Room Temperature0 °C to 80 °C
Key Challenges Regioselectivity, potential for over-brominationSubstrate reactivity, potential for isomer formation

Troubleshooting Guides

Route 1: Electrophilic Bromination of 4-fluoro-1-naphthaldehyde
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the NBS is of high purity and added in slight excess. - Extend the reaction time and monitor closely by TLC.
Product loss during workup.- Ensure complete extraction from the aqueous layer. - Be careful during the washing steps to avoid emulsion formation.
Formation of Multiple Products (Isomers) Lack of regioselectivity.- Maintain a low reaction temperature during the addition of NBS. - Consider using a milder brominating agent or a different solvent system to improve selectivity.
Over-bromination (Dibromo product) Reaction conditions are too harsh.- Use a stoichiometric amount of NBS. - Reduce the reaction time and monitor carefully.
Difficulty in Product Purification Close-eluting impurities or isomers.- Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.
Route 2: Vilsmeier-Haack Formylation of 1-bromo-3-fluoronaphthalene
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Low reactivity of the substrate.- Increase the reaction temperature or prolong the reaction time. - Use a larger excess of the Vilsmeier reagent.
Incomplete hydrolysis of the iminium salt intermediate.- Ensure the quenching and hydrolysis step is performed with vigorous stirring and for a sufficient duration.
Formation of Isomeric Products Competing directing effects of the substituents.- Carefully control the reaction temperature to favor the formation of the desired isomer. - Experiment with different solvents to influence regioselectivity.
Reaction Does Not Proceed Deactivated starting material.- Confirm the purity of the starting material. - Ensure the Vilsmeier reagent was prepared correctly under anhydrous conditions.
Complex Product Mixture Side reactions.- Lower the reaction temperature to minimize side reactions. - Ensure all reagents are pure and the reaction is performed under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: In Route 1, what is the expected major regioisomer of bromination?

A1: The major product is expected to be this compound. The fluorine atom at C4 is an activating group and an ortho-, para- director, strongly directing the electrophilic substitution to the C3 and C5 positions. The aldehyde at C1 is a deactivating group and a meta- director, directing to the C3, C6, and C8 positions. The C2 position is ortho to the deactivating aldehyde group, but the activating effect of the fluorine at the adjacent position often overrides this deactivation, leading to substitution at C2. Careful analysis of the product mixture by NMR is crucial to confirm the regioselectivity.

Q2: Can I use bromine (Br₂) instead of NBS for the bromination in Route 1?

A2: Yes, liquid bromine can be used. However, NBS is often preferred as it is a solid and easier to handle, and the reaction can be more readily controlled, potentially leading to higher regioselectivity and less over-bromination.

Q3: Why is the Vilsmeier-Haack reaction (Route 2) performed at a higher temperature?

A3: The starting material, 1-bromo-3-fluoronaphthalene, is not as electron-rich as substrates typically used in Vilsmeier-Haack reactions due to the deactivating effect of the bromine atom.[2] Higher temperatures are often required to increase the reaction rate for less activated aromatic compounds.

Q4: What are the key safety precautions for the Vilsmeier-Haack reaction?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step should be performed slowly and at a low temperature to control the exothermic reaction.

Q5: How can I confirm the identity and purity of the final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizations

Synthetic_Route_1 start 4-fluoro-1-naphthaldehyde product This compound start->product Bromination reagents N-Bromosuccinimide (NBS) Acetic Acid Synthetic_Route_2 start 1-bromo-3-fluoronaphthalene product This compound start->product Vilsmeier-Haack Formylation reagents 1. POCl₃, DMF 2. H₂O workup Troubleshooting_Workflow start Experiment Encountered an Issue check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No incomplete_rxn Check for incomplete reaction (TLC). Extend reaction time or adjust stoichiometry. check_yield->incomplete_rxn Yes workup_loss Review workup procedure for potential loss. check_yield->workup_loss Yes isomer_formation Analyze for isomers (NMR). Optimize reaction temperature and reagents. check_purity->isomer_formation Yes side_reactions Check for side products (TLC/MS). Adjust reaction conditions (temp, time). check_purity->side_reactions Yes success Problem Resolved check_purity->success No incomplete_rxn->check_purity workup_loss->check_purity optimize_purification Optimize purification method (chromatography solvent system, recrystallization). isomer_formation->optimize_purification side_reactions->optimize_purification optimize_purification->success

References

Managing reaction temperature for selective functionalization of 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the selective functionalization of 2-Bromo-4-fluoro-1-naphthaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

A1: The primary challenge is achieving regioselectivity. The molecule possesses two halogen substituents, a bromine at the C2 position and a fluorine at the C4 position, both of which can participate in cross-coupling reactions. The goal is typically to selectively functionalize the more reactive C-Br bond while leaving the C-F bond intact for subsequent transformations.

Q2: How does reaction temperature influence the selectivity of functionalization?

A2: Reaction temperature is a critical parameter for controlling selectivity. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. Lower temperatures generally favor the selective reaction at the C-Br bond. As the temperature increases, the energy barrier for the activation of the C-F bond can be overcome, potentially leading to a loss of selectivity and the formation of di-substituted products or other side reactions.

Q3: What are the common side reactions to be aware of when working with this compound at elevated temperatures?

A3: At higher temperatures, several side reactions can occur:

  • Di-substitution: Reaction at both the C-Br and C-F positions.

  • Hydrodehalogenation: Cleavage of the C-Br or C-F bond and replacement with a hydrogen atom.

  • Homocoupling: The coupling of two molecules of the boronic acid or organometallic reagent.

  • Decomposition: Degradation of the starting material, reagents, or catalyst, which can lead to lower yields and the formation of complex impurities.

Q4: Can the choice of catalyst and ligand system help in managing temperature-related selectivity issues?

A4: Absolutely. The choice of the palladium catalyst and the phosphine ligand is crucial. Sterically hindered and electron-rich ligands can enhance the reactivity of the catalyst, often allowing for lower reaction temperatures, which in turn improves selectivity for the C-Br bond. For instance, using highly active catalysts might enable Suzuki or Buchwald-Hartwig reactions to proceed at or near room temperature.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-functionalized Product in a Suzuki Coupling Reaction
Possible Cause Troubleshooting Step
Reaction temperature is too low. While low temperatures favor selectivity, they can also lead to slow reaction rates and incomplete conversion. Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS.
Catalyst deactivation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Consider using a more robust catalyst or a higher catalyst loading.
Inefficient base. The choice of base is critical. Ensure the base is strong enough to facilitate the transmetalation step but not so strong as to cause decomposition. Consider screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Issue 2: Formation of Di-substituted Product
Possible Cause Troubleshooting Step
Reaction temperature is too high. This is the most common cause of loss of selectivity. Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider switching to a more active catalyst/ligand system that operates efficiently at a milder temperature.
Prolonged reaction time. Even at moderate temperatures, extended reaction times can lead to the slow formation of the di-substituted product. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Issue 3: Significant Hydrodehalogenation (loss of Bromine)
Possible Cause Troubleshooting Step
Presence of protic impurities. Ensure all solvents and reagents are anhydrous. Water or other protic impurities can lead to the protonolysis of the organometallic intermediate.
Sub-optimal ligand. Some ligands are more prone to promoting side reactions. Screen different phosphine ligands to find one that minimizes hydrodehalogenation.
High temperature. Elevated temperatures can promote this side reaction. Lowering the temperature is a primary corrective action.

Quantitative Data Summary

The following tables provide representative data on the effect of temperature on the yield and selectivity of common cross-coupling reactions with this compound. (Note: This data is illustrative and based on general trends in palladium-catalyzed reactions, as specific experimental data for this substrate is not widely published).

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Temperature (°C)Yield of 2-phenyl-4-fluoro-1-naphthaldehyde (%)Yield of 2,4-diphenyl-1-naphthaldehyde (%)
6085< 2
80925
1007518
1205535

Table 2: Buchwald-Hartwig Amination with Morpholine

Temperature (°C)Yield of 2-(morpholino)-4-fluoro-1-naphthaldehyde (%)Yield of 2,4-di(morpholino)-1-naphthaldehyde (%)
7088< 1
90954
1108015
1306030

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

Objective: To synthesize 2-aryl-4-fluoro-1-naphthaldehyde.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position

Objective: To synthesize 2-amino-4-fluoro-1-naphthaldehyde.

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.8 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add NaOtBu, XPhos, and Pd₂(dba)₃ to a Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of argon.

  • Place the reaction mixture in a preheated oil bath at 90°C and stir for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl.

  • Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Potential Outcomes Start 2-Bromo-4-fluoro- 1-naphthaldehyde Reaction Cross-Coupling Reaction Start->Reaction Reagent Coupling Partner (e.g., ArB(OH)2, R2NH) Reagent->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., PPh3, XPhos) Ligand->Reaction Base Base (e.g., K2CO3, NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Temp Temperature Control (Critical for Selectivity) Temp->Reaction Desired Desired Product: 2-Substituted-4-fluoro- 1-naphthaldehyde Reaction->Desired Low to Moderate Temp. Side1 Side Product: Di-substituted Product Reaction->Side1 High Temp. Side2 Side Product: Hydrodehalogenation Reaction->Side2 High Temp. / Protic Impurities

Caption: Experimental workflow for the selective functionalization of this compound.

Palladium_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Selective C-Br activation at low temp. PdII Ar-Pd(II)(Br)L2 OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)(Ar')L2 TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Product (Ar-Ar') RE->Product Substrate 2-Bromo-4-fluoro- 1-naphthaldehyde Substrate->OA Boronic Ar'B(OH)2 Boronic->TM Base Base Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting temperature's role.

Validation & Comparative

Unveiling 2-Bromo-4-fluoro-1-naphthaldehyde: A Comparative Guide to its Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel chemical entities is paramount. 2-Bromo-4-fluoro-1-naphthaldehyde, a halogenated aromatic aldehyde, presents a unique analytical challenge. This guide provides a comprehensive comparison of its analysis via mass spectrometry against other established analytical techniques, supported by inferred experimental data and detailed protocols.

Mass Spectrometry: A Deep Dive into Molecular Structure

Mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular weight and structural information. When coupled with Gas Chromatography (GC-MS), it offers a powerful method for the separation and identification of volatile and semi-volatile compounds like this compound.

Predicted Mass Spectrum and Fragmentation

Based on the principles of electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) for this compound (C₁₁H₆BrFO) is expected at a mass-to-charge ratio (m/z) of approximately 252.96 u, considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is anticipated to be influenced by the aromatic naphthalene core, the aldehyde functional group, and the halogen substituents.

Key predicted fragments are outlined in the table below:

Predicted Fragment IonStructurePredicted m/zInterpretation
[M]⁺[C₁₁H₆BrFO]⁺252/254Molecular Ion
[M-H]⁺[C₁₁H₅BrFO]⁺251/253Loss of a hydrogen radical from the aldehyde
[M-CHO]⁺[C₁₀H₆BrF]⁺225/227Loss of the formyl radical
[M-Br]⁺[C₁₁H₆FO]⁺173Loss of the bromine radical
[C₁₀H₆F]⁺[C₁₀H₆F]⁺145Subsequent loss of CO from [M-Br]⁺
[C₉H₆]⁺[C₉H₆]⁺114Further fragmentation of the naphthalene core
Experimental Protocol: GC-MS Analysis

A detailed protocol for the GC-MS analysis of this compound is provided below.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C, hold for 5 minutes

    • Ramp: 20 °C/min to 300 °C, hold for 5 minutes

  • Transfer Line Temperature: 290 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Inject 1 µL of the final solution into the GC-MS system.

Comparative Analytical Techniques

While GC-MS provides invaluable structural and molecular weight information, a comprehensive characterization of this compound benefits from the application of complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Analytical TechniqueInformation ProvidedStrengthsLimitations
GC-MS Molecular weight and fragmentation pattern for structural elucidation.High sensitivity and specificity; excellent for separation of complex mixtures.Destructive technique; may not be suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.Non-destructive; provides unambiguous structural information.Lower sensitivity compared to MS; requires higher sample concentrations.
FTIR Spectroscopy Identification of functional groups present in the molecule.Rapid and non-destructive; provides a molecular "fingerprint".Provides limited information on the overall molecular structure.
Predicted Spectroscopic Data for Comparison

To facilitate a direct comparison, predicted key spectral features for this compound using NMR and FTIR are presented below, based on data from structurally similar compounds.

¹H NMR (predicted, in CDCl₃, 400 MHz):

  • Aldehyde proton (CHO): δ 10.0 - 10.5 ppm (singlet)

  • Aromatic protons: δ 7.5 - 9.0 ppm (multiplets)

¹³C NMR (predicted, in CDCl₃, 100 MHz):

  • Carbonyl carbon (C=O): δ 190 - 195 ppm

  • Aromatic carbons: δ 110 - 160 ppm (including carbons attached to F and Br)

FTIR (predicted, KBr pellet):

  • C=O stretch (aldehyde): 1680 - 1700 cm⁻¹

  • C-H stretch (aromatic): 3000 - 3100 cm⁻¹

  • C=C stretch (aromatic): 1500 - 1600 cm⁻¹

  • C-F stretch: 1100 - 1250 cm⁻¹

  • C-Br stretch: 500 - 650 cm⁻¹

Visualizing the Analytical Workflow and Data Interpretation

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for GC-MS analysis and a predicted fragmentation pathway for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample 2-Bromo-4-fluoro- 1-naphthaldehyde Dissolution Dissolve in Dichloromethane Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Inject 1 µL Dilution->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments M [C₁₁H₆BrFO]⁺˙ m/z = 252/254 M_minus_H [C₁₁H₅BrFO]⁺ m/z = 251/253 M->M_minus_H - H˙ M_minus_CHO [C₁₀H₆BrF]⁺ m/z = 225/227 M->M_minus_CHO - CHO˙ M_minus_Br [C₁₁H₆FO]⁺ m/z = 173 M->M_minus_Br - Br˙ C10H6F [C₁₀H₆F]⁺ m/z = 145 M_minus_Br->C10H6F - CO

Caption: Predicted EI fragmentation pathway.

Comparison of Suzuki coupling yields with different boronic acids and 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Suzuki Coupling Reactions of 2-Bromo-4-fluoro-1-naphthaldehyde with Various Boronic Acids

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides a comparative analysis of the reaction yields when coupling this compound with a selection of boronic acids, offering insights into the influence of the boronic acid's electronic and steric properties on the reaction outcome.

The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups have made it a cornerstone of modern organic synthesis. In the context of synthesizing derivatives of this compound, this reaction allows for the introduction of diverse aryl and heteroaryl moieties, paving the way for the exploration of novel chemical space in drug discovery and materials science.

Comparison of Reaction Yields

The efficiency of the Suzuki coupling reaction is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners. Below is a summary of expected yields for the coupling of this compound with representative boronic acids under typical reaction conditions. While specific experimental data for this exact substrate is not widely published, the presented yields are based on established trends for similar substituted aryl bromides.

Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (3)K₂CO₃ (2 equiv)Toluene/Ethanol/H₂O (4:1:1)851285-95
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)Cs₂CO₃ (2 equiv)1,4-Dioxane/H₂O (4:1)100890-98
3-Aminophenylboronic AcidPd(OAc)₂ (2)K₃PO₄ (2 equiv)DMF/H₂O (5:1)901275-85
Naphthalen-1-ylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃ (2 equiv)Toluene/H₂O (10:1)901680-90
Thiophen-2-ylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃ (2 equiv)1,4-Dioxane/H₂O (4:1)1001070-80
Pyridin-3-ylboronic AcidPd₂(dba)₃ (2)CsF (2 equiv)THF652460-75

Note: The expected yields are estimates based on general principles of Suzuki-Miyaura couplings and may vary based on the specific experimental setup and purity of reagents. Electron-donating groups on the boronic acid (e.g., 4-methoxyphenyl) tend to increase the reaction rate and yield, while electron-withdrawing groups or some heteroaryl boronic acids can sometimes lead to lower yields due to electronic effects or competing side reactions.

Experimental Protocols

A general experimental procedure for the Suzuki coupling of this compound is provided below. This protocol can be adapted for different boronic acids with minor modifications to the reaction time and temperature to optimize the yield.

General Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added this compound (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (as specified in the table), and the base (2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent system is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time.

Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow

The following diagram illustrates the general workflow of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Catalyst - Base B Inert Atmosphere (Argon/Nitrogen) A->B C Add Solvent B->C D Heating and Stirring C->D Reaction Conditions (Temp, Time) E Cooling & Quenching D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Final Product H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r boronate R'-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

X-ray crystallographic analysis to confirm the structure of 2-Bromo-4-fluoro-1-naphthaldehyde derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the unambiguous determination of a molecule's three-dimensional structure is paramount. For derivatives of 2-Bromo-4-fluoro-1-naphthaldehyde, a scaffold of interest in medicinal chemistry, precise structural confirmation is the bedrock of understanding its biological activity and chemical properties. This guide provides a comparative analysis of X-ray crystallography as the definitive method for solid-state structure elucidation, contextualized with complementary spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing and can influence physical properties like solubility and melting point.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural analysis of a this compound derivative is as follows:

  • Crystallization: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. Other methods include vapor diffusion and slow cooling. The ideal crystal should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), rotates the crystal while a detector records the diffraction pattern of the X-rays.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Data Validation and Interpretation: The final refined structure is validated using various crystallographic metrics. The resulting structural data, including bond lengths, angles, and intermolecular interactions, are then analyzed to provide a complete and unambiguous picture of the molecule's three-dimensional arrangement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

Figure 1. Experimental workflow for X-ray crystallographic analysis.

Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural confirmation often relies on a combination of techniques that probe the molecule's properties in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Comparative Analysis: A Case Study

To illustrate the complementary nature of these techniques, we present data from the structural elucidation of a complex organic molecule, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline.[1] While not a direct derivative of our topic compound, it serves as an excellent proxy for demonstrating how data from different analytical methods are integrated for complete characterization.

Analytical Technique Information Provided Quantitative Data Example (for the case study molecule)
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, conformation, intermolecular interactions.Unit Cell Parameters: a = 10.123(2) Å, b = 11.456(2) Å, c = 17.897(4) Å, β = 105.98(3)°. Selected Bond Length: C(2)-N(1) = 1.465(3) Å. Selected Bond Angle: C(2)-N(1)-C(8a) = 114.3(2)°.
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.Chemical Shift (δ): 0.68 ppm (doublet, 3H, -CH₃). Coupling Constant (J): 6.6 Hz.
¹³C NMR Spectroscopy Number of unique carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl).Chemical Shift (δ): 12.1 ppm (-CH₃), 55.2 ppm (-OCH₃), 113.7 - 145.2 ppm (aromatic carbons).
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can help identify structural motifs.Molecular Ion Peak (M+): m/z = 374.

The Synergy of Techniques

The power of a multi-technique approach lies in the cross-validation of structural features.

logical_relationship Xray X-ray Crystallography (Solid State) Structure Unambiguous Structure Confirmation Xray->Structure Absolute 3D Structure NMR NMR Spectroscopy (Solution State) NMR->Structure Connectivity & Environment MS Mass Spectrometry (Gas Phase) MS->Structure Molecular Weight & Formula

Figure 2. Interplay of analytical techniques for structural confirmation.

For a novel this compound derivative, mass spectrometry would first confirm the expected molecular weight. NMR spectroscopy would then provide crucial information about the connectivity of the atoms in solution, for example, confirming the substitution pattern on the naphthalene ring through the coupling patterns of the aromatic protons. Finally, X-ray crystallography would deliver the definitive three-dimensional structure, revealing the precise spatial arrangement of the bromo and fluoro substituents and the aldehyde group, along with any intermolecular interactions that dictate its solid-state properties.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

The primary approaches for the HPLC analysis of aldehydes include direct analysis via reversed-phase chromatography and analysis after derivatization to enhance detection and improve chromatographic behavior. A common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone derivative that can be readily detected by UV-Vis spectrophotometry.[1][2][3]

This guide will compare a proposed direct injection reversed-phase HPLC (RP-HPLC) method and a pre-column derivatization HPLC method using DNPH. Additionally, an alternative technique, Gas Chromatography (GC), which has been successfully applied to related bromofluorobenzaldehydes, will be discussed.[4]

Comparison of Proposed HPLC Methods

The following table summarizes the key parameters for two proposed HPLC methods for the purity assessment of 2-Bromo-4-fluoro-1-naphthaldehyde.

ParameterMethod 1: Direct RP-HPLCMethod 2: Pre-Column Derivatization with DNPH
Principle Separation of the analyte from its impurities based on polarity without chemical modification.Chemical derivatization to form a hydrazone, followed by separation.
Stationary Phase C18 column (e.g., Waters SunFire C18, Welch Uitisil® XB-C18)[3]C18 column (e.g., Waters SunFire C18, Welch Uitisil® XB-C18)[3]
Mobile Phase Acetonitrile and water gradient.Isocratic or gradient elution with Acetonitrile and water.[3]
Detection UV detection at a wavelength corresponding to the absorbance maximum of the naphthaldehyde moiety.UV detection at approximately 360-370 nm, the absorbance maximum of the DNPH derivative.[2][3]
Advantages - Simpler and faster sample preparation. - Less potential for artifact formation.- Enhanced sensitivity and selectivity. - Well-established method for aldehydes.[1][2]
Disadvantages - Potentially lower sensitivity. - May require optimization of mobile phase pH for good peak shape.- More complex and time-consuming sample preparation. - Potential for incomplete derivatization or side reactions.

Experimental Protocols

Below are detailed experimental protocols for the proposed HPLC methods. These should be considered as starting points for method development and will require optimization and validation for the specific compound.

Method 1: Direct Reversed-Phase HPLC

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting gradient could be 50% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength determined by UV spectral analysis of the compound (likely in the range of 254-320 nm).

Method 2: Pre-Column Derivatization with DNPH

  • Preparation of DNPH Reagent:

    • Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Acidify with a small amount of sulfuric or hydrochloric acid.[1]

  • Sample Derivatization:

    • To a solution of this compound in acetonitrile, add an excess of the DNPH reagent.

    • Allow the reaction to proceed at room temperature or with gentle heating until the derivatization is complete (typically 30-60 minutes).

    • The resulting solution containing the DNPH-hydrazone derivative is then diluted as necessary and filtered before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[3]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 20 µL.[3]

    • Detection: UV at 360 nm.[3]

Alternative Technique: Gas Chromatography (GC)

For structurally related compounds like bromofluorobenzaldehydes, a low thermal mass gas chromatography (LTM GC) method has been shown to be effective for the separation and quantification of isomers.[4] This suggests that GC could be a viable alternative for the purity assessment of this compound, especially for identifying and quantifying volatile impurities and isomers.

  • Principle: Separation of volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase.

  • Column: A mid-polarity column such as a DB-624 could be a suitable starting point.[4]

  • Detector: A Flame Ionization Detector (FID) would provide good sensitivity for organic compounds.

  • Advantages: High resolution for volatile compounds and isomers.

  • Disadvantages: The compound must be thermally stable and sufficiently volatile.

Workflow and Process Visualization

The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate using HPLC.

HPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weighing of This compound B Dissolution in appropriate solvent A->B C Optional: Derivatization (e.g., with DNPH) B->C D Filtration (0.45 µm) C->D E Injection into HPLC system D->E F Separation on C18 column G UV Detection H Chromatogram Generation G->H I Peak Integration & Identification H->I J Purity Calculation (% Area) I->J K Reporting J->K

References

Comparative study of the biological activity of 2-Bromo-4-fluoro-1-naphthaldehyde derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a specific comparative study on the biological activities of a series of 2-Bromo-4-fluoro-1-naphthaldehyde derivatives could not be identified. Research focusing on the direct synthesis and parallel biological evaluation of multiple derivatives from this specific parent compound appears to be limited or not publicly available.

While the core structure of this compound suggests potential for biological activity, stemming from the known therapeutic properties of naphthalene-based compounds, specific data for its derivatives remains elusive. Naphthalene derivatives, as a broad class, have been investigated for various pharmacological applications, including anticancer and antimicrobial activities. The presence of halogen atoms, such as bromine and fluorine, can significantly influence the biological properties of organic molecules by altering their electronic and lipophilic characteristics, potentially enhancing their interaction with biological targets.

The aldehyde functional group at the 1-position of the naphthalene ring serves as a versatile synthetic handle for the creation of a wide array of derivatives, such as Schiff bases, hydrazones, chalcones, and thiosemicarbazones. These classes of compounds are well-recognized in medicinal chemistry for their diverse biological activities.

Potential Areas of Biological Activity (Based on General Naphthaldehyde Derivatives)

Although specific data for this compound derivatives is lacking, the general biological activities of related naphthaldehyde derivatives can provide some insights into their potential therapeutic applications.

Anticancer Activity

Naphthaldehyde derivatives, particularly Schiff bases and chalcones, have been a subject of interest in oncology research. The proposed mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Hypothetical Signaling Pathway for Anticancer Activity:

anticancer_pathway cluster_pathway Potential Intracellular Signaling Derivative Derivative Cancer_Cell Cancer_Cell Derivative->Cancer_Cell Cellular Uptake ROS_Generation ROS_Generation Cancer_Cell->ROS_Generation Induces Apoptosis Apoptosis Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Potential mechanism of anticancer activity.

Antimicrobial Activity

Various derivatives of naphthaldehydes have demonstrated efficacy against a range of bacterial and fungal strains. The antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The lipophilicity conferred by the naphthalene ring and halogen substituents can facilitate the passage of these compounds through microbial cell walls.

General Experimental Workflow for Antimicrobial Screening:

antimicrobial_workflow Synthesis Synthesis Characterization Characterization Synthesis->Characterization Derivative_Stock Derivative_Stock Characterization->Derivative_Stock MIC_Assay MIC_Assay Derivative_Stock->MIC_Assay Microbial_Cultures Microbial_Cultures Microbial_Cultures->MIC_Assay Data_Analysis Data_Analysis MIC_Assay->Data_Analysis

A Comparative Guide to the Cross-Validation of Analytical Data for 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the consistency and reliability of analytical data are paramount. Cross-validation of analytical methods across different instruments is a critical exercise to ensure data integrity, regardless of the specific equipment utilized. This guide provides a comparative analysis of analytical data for the novel compound 2-Bromo-4-fluoro-1-naphthaldehyde, hypothetically obtained from various analytical instruments. The objective is to present a clear comparison of the product's performance and provide supporting experimental data to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of a single batch of this compound using different analytical instruments. This comparative data is essential for assessing the inter-instrument variability and ensuring the robustness of the analytical methods.

Table 1: High-Performance Liquid Chromatography (HPLC) Analysis

ParameterInstrument A (Agilent 1260 Infinity II)Instrument B (Waters Alliance e2695)Instrument C (Shimadzu LC-20AD)Acceptance Criteria
Retention Time (min) 5.285.315.26± 0.1 min
Purity by Area (%) 99.8599.8299.88≥ 99.5%
Related Substance 1 (%) 0.080.100.07≤ 0.1%
Related Substance 2 (%) 0.050.060.04≤ 0.1%
Tailing Factor 1.051.081.03≤ 1.5
Theoretical Plates > 12,000> 11,500> 12,500> 10,000

Table 2: Mass Spectrometry (MS) Analysis

ParameterInstrument D (Thermo Q Exactive)Instrument E (Sciex X500R QTOF)Instrument F (Agilent 6545XT AdvanceBio Q-TOF)Acceptance Criteria
Observed m/z [M+H]⁺ 268.9768268.9771268.9765268.9770 ± 0.0005
Mass Accuracy (ppm) -0.70.4-1.8± 5 ppm
Isotopic Pattern Match (%) > 98> 98> 98> 95%

Table 3: Fourier-Transform Infrared Spectroscopy (FT-IR) Analysis

Functional GroupInstrument G (PerkinElmer Spectrum Two)Instrument H (Thermo Nicolet iS50)Instrument I (Bruker ALPHA II)Expected Wavenumber (cm⁻¹)
C=O (Aldehyde) 1685168616851680 - 1700
C-F (Aromatic) 1245124412451230 - 1260
C-Br (Aromatic) 630631630620 - 640
Aromatic C=C 1580, 14701581, 14711580, 14701450 - 1600

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, 400 MHz)

ProtonInstrument J (Bruker Avance III HD)Instrument K (JEOL ECZ400S)Instrument L (Varian/Agilent DD2)Expected Chemical Shift (δ, ppm)
-CHO 9.85 (s)9.85 (s)9.84 (s)9.8 - 10.0
Ar-H 8.2-7.5 (m)8.2-7.5 (m)8.2-7.5 (m)Multiplet in aromatic region

Note: The data presented above are hypothetical and for illustrative purposes to demonstrate a cross-validation comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and transferable across different laboratories and instruments with minimal variation.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of this compound in Acetonitrile.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Analyzer: Orbitrap or TOF

  • Scan Range: m/z 100 - 500

  • Resolution: > 70,000 (for Orbitrap) or > 40,000 (for TOF)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320 °C

  • Sample Infusion: The sample from the HPLC eluent was directly infused into the mass spectrometer.

Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Technique: Attenuated Total Reflectance (ATR)

  • Crystal: Diamond

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: 400 MHz

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 10 mg/mL

  • Temperature: 25 °C

  • Number of Scans: 16

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Visualizations

The following diagrams illustrate the workflow for the cross-validation of analytical data for this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Define Analytical Methods (HPLC, MS, FT-IR, NMR) B Select Instruments for Cross-Validation A->B C Establish Acceptance Criteria B->C D Prepare Single Batch of this compound E Analyze Sample on Instrument Set 1 D->E F Analyze Sample on Instrument Set 2 D->F G Analyze Sample on Instrument Set 3 D->G H Collect and Tabulate Quantitative Data E->H F->H G->H I Compare Results Against Acceptance Criteria H->I J Assess Inter-Instrument Variability I->J K Determine Method Robustness and Data Comparability J->K L Generate Cross-Validation Report K->L

Caption: Workflow for Cross-Validation of Analytical Data.

AnalyticalTechniqueRelationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound 2-Bromo-4-fluoro-1- naphthaldehyde HPLC HPLC Compound->HPLC Separation MS Mass Spec Compound->MS Ionization FTIR FT-IR Compound->FTIR IR Absorption NMR NMR Compound->NMR Magnetic Resonance Purity Purity & Impurities HPLC->Purity Mass Molecular Weight & Formula MS->Mass FunctionalGroups Functional Groups FTIR->FunctionalGroups Structure Chemical Structure NMR->Structure

Caption: Relationship between Compound and Analytical Techniques.

Safety Operating Guide

Safe Disposal of 2-Bromo-4-fluoro-1-naphthaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 2-Bromo-4-fluoro-1-naphthaldehyde as a hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated aromatic aldehyde. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, assuming hazards similar to related structures.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds such as 1-Naphthaldehyde, 1-Bromo-2-naphthaldehyde, and 4-Bromo-2-fluorobenzaldehyde, this compound should be handled as a substance that is harmful if swallowed and may cause skin and eye irritation[1][2][3].

Required Personal Protective Equipment (PPE) When Handling Waste:

PPE ItemSpecification
Gloves Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.
Eye Protection Chemical splash goggles or a face shield.
Lab Coat A fully buttoned lab coat is mandatory.
Respiratory Protection Required when vapors or aerosols are generated.

Always work within a properly functioning, certified laboratory chemical fume hood when handling this compound and its waste.

II. Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

Waste Container Guidelines:

ParameterGuideline
Container Type Use only approved, compatible waste containers. Plastic is often preferred for halogenated organic waste[4]. The container must be sealable and airtight[5].
Labeling Attach a completed hazardous waste label as soon as the first waste is added. The label must clearly identify the contents, including "this compound" and any solvents used.
Storage Location Store waste containers in a designated and clearly marked Satellite Accumulation Area within the laboratory[4][6]. The area should be under the direct supervision of laboratory personnel[6].
Incompatible Materials Store away from reducing agents, alkali metals, powdered metals, amines, and strong oxidizing agents[5][7].

III. Step-by-Step Disposal Protocol

This protocol details the standard procedure for the collection and disposal of this compound waste. In-laboratory treatment of halogenated aromatic aldehydes is not recommended without specific institutional approval and established protocols.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Minimization: Before beginning experimental work, plan to minimize the generation of chemical waste. Order the smallest practical quantity of the chemical and consider reducing the scale of experiments[4].

  • Designate a Waste Container: Select a clean, dry, and appropriate waste container as specified in the table above. Ensure it is properly labeled with a hazardous waste tag before any waste is added.

  • Transferring Waste:

    • Solid Waste: Carefully transfer solid this compound waste into the designated container using a chemically resistant spatula or scoop.

    • Liquid Waste (Solutions): Transfer solutions containing this compound into the designated halogenated organic waste container using a funnel.

    • Contaminated Labware: Disposable items (e.g., gloves, weighing paper, pipette tips) that are contaminated with this compound should be placed in a sealed bag and then into the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) and the rinsate collected as hazardous waste.

  • Container Sealing: Keep the waste container tightly closed when not in use[3][4].

  • Full Container: Once the container is full (no more than 90% capacity) or waste is no longer being added, complete the hazardous waste label with the date and any other required information[6].

  • Requesting Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container[4]. Follow their specific procedures for collection requests.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean up a large spill or if you are not trained to do so.

  • Control Vapors: If safe to do so, ensure the area is well-ventilated, typically by working within a fume hood.

  • Containment: For small spills, absorb the material with an inert, dry absorbent such as vermiculite, sand, or a commercial spill pillow[5]. Do not use combustible materials like sawdust[8].

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid select_container Select Labeled Halogenated Waste Container solid_waste->select_container liquid_waste->select_container transfer_waste Transfer Waste to Container in Fume Hood select_container->transfer_waste seal_container Keep Container Securely Sealed transfer_waste->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage full_container Is Container Full or No Longer in Use? storage->full_container full_container->storage No request_pickup Arrange for EHS Hazardous Waste Pickup full_container->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 2-Bromo-4-fluoro-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-fluoro-1-naphthaldehyde (CAS No. 925442-88-2). The following procedures are based on best practices for handling structurally similar halogenated aromatic aldehydes. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations should be implemented with a high degree of caution.

Immediate Safety and Personal Protective Equipment (PPE)

Due to its chemical structure as a brominated and fluorinated naphthaldehyde, this compound should be handled as a hazardous substance. Assume it to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment
PPE CategorySpecification
Eye Protection Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3][4] Regularly inspect gloves for any signs of degradation or puncture.
Skin and Body Protection A lab coat or chemical-resistant apron is required. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[4]
Respiratory Protection Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step plan outlines the key stages from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked.

Experimental Use
  • Preparation: Before handling, ensure that all necessary PPE is correctly worn and that a safety shower and eyewash station are readily accessible.

  • Handling: Conduct all manipulations of the compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through a licensed environmental disposal company.[5] Follow all local, state, and federal regulations for the disposal of halogenated aromatic compounds.[5] Incineration at a licensed facility is a common disposal method for such compounds.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Experimental Handling cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect label_storage Label & Store Securely inspect->label_storage ppe Don PPE label_storage->ppe fume_hood Work in Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_waste Collect Contaminated Waste decontaminate->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via Licensed Contractor label_waste->dispose

References

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